molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No.: B046940
CAS No.: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxysalicylate is a versatile organic ester and a derivative of salicylic acid, serving as a valuable synthetic intermediate and building block in numerous research applications. Its structure incorporates both a phenolic methyl ether and an aromatic methyl ester, making it a privileged scaffold for the synthesis of more complex molecules. In organic chemistry, it is frequently employed in the development of novel fragrance compounds, contributing woody, balsamic olfactory notes, and as a precursor for the synthesis of fine chemicals and pharmaceuticals. Its research value is further highlighted in medicinal chemistry, where it acts as a key intermediate for the preparation of analogs with potential biological activity, leveraging the salicylate core known for its pharmacophoric properties. The mechanism of action for the parent compound itself is primarily as a synthetic precursor; its methoxy and ester functional groups are amenable to various transformations, including hydrolysis, transesterification, and electrophilic substitution, allowing researchers to efficiently construct diverse chemical libraries. This reagent is essential for investigations in chemical synthesis, material science, and the development of novel active compounds, providing a high-purity, well-characterized starting material to ensure experimental reproducibility and reliability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-methoxybenzoate
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZICRWXFGZCVTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID00202860
Record name Methyl 4-methoxysalicylate
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Molecular Weight

182.17 g/mol
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CAS No.

5446-02-6
Record name Methyl 4-methoxysalicylate
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Record name METHYL 4-METHOXYSALICYLATE
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Foundational & Exploratory

Methyl 4-methoxysalicylate synthesis from 4-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 4-methoxysalicylate from 4-methoxysalicylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established acid-catalyzed reaction. This document includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to support research and development activities.

Introduction

This compound, also known as methyl 2-hydroxy-4-methoxybenzoate, is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a salicylate core with a methoxy substitution, makes it a versatile building block. The most common and direct route to this compound is the Fischer esterification of 4-methoxysalicylic acid with methanol in the presence of a strong acid catalyst.

Reaction Pathway: Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. In this specific synthesis, 4-methoxysalicylic acid reacts with methanol, with a strong acid such as sulfuric acid typically serving as the catalyst. The equilibrium is driven towards the product, this compound, by using an excess of methanol, which also conveniently acts as the solvent.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 4-MSA 4-Methoxysalicylic Acid M4MS This compound 4-MSA->M4MS + CH3OH (H2SO4 catalyst) <--> MeOH Methanol (Excess) H2O Water

Caption: Reaction scheme for the Fischer esterification of 4-methoxysalicylic acid.

Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound via Fischer esterification.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Methoxysalicylic AcidC₈H₈O₄168.15≥98%
Methanol (Anhydrous)CH₃OH32.04≥99.8%
Sulfuric Acid (Concentrated)H₂SO₄98.0895-98%
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Diethyl Ether(C₂H₅)₂O74.12ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04Granular

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to 4-methoxysalicylic acid is between 10:1 and 20:1 to ensure the reaction goes to completion.

  • Catalyst Addition: While stirring the solution, slowly add a catalytic amount of concentrated sulfuric acid. A typical amount is approximately 2-5% of the volume of methanol. The addition is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C, the boiling point of methanol) and maintain this temperature for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data

4.1. Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methoxysalicylic Acid168.15157-161-
This compound182.1749-52254

4.2. Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR δ (ppm): 10.9 (s, 1H, OH), 7.7 (d, 1H, ArH), 6.5 (dd, 1H, ArH), 6.4 (d, 1H, ArH), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)
¹³C NMR δ (ppm): 170.0, 164.0, 162.0, 132.0, 107.0, 105.0, 101.0, 55.0, 52.0
IR (cm⁻¹) 3100-2800 (O-H), 1680 (C=O, ester), 1610, 1580, 1500 (C=C, aromatic), 1250, 1030 (C-O)
Mass Spec (m/z) 182 (M+), 151, 122, 94

Note: NMR chemical shifts are approximate and may vary depending on the solvent used.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Dissolve 4-Methoxysalicylic Acid in excess Methanol Catalyst Add conc. H2SO4 (catalyst) Reactants->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO3 soln. Cool->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude this compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable and should be handled in a well-ventilated area, away from ignition sources.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. This should be done slowly and with adequate venting.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and scale.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-Methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a compound of growing interest in the fields of dermatology and medicinal chemistry. Its structural similarity to salicylic acid, a well-known keratolytic and anti-inflammatory agent, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic and cosmetic agents.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, formulation, and analysis.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₀O₄[1][2][3][4]
Molecular Weight 182.17 g/mol [1][2][3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 50-53 °C[1][3]
Boiling Point 134 °C at 7 mmHg[1]
Flash Point >112 °C (>233.6 °F)[3]
Solubility Soluble in acetone; Insoluble in water[5]
CAS Number 5446-02-6[1][2][3][4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) Molecular Ion (m/z): 182. Key fragments: 150, 122.[6]
Infrared (IR) Spectroscopy Data available in the NIST/EPA Gas-Phase Infrared Database.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-methoxysalicylic acid and methanol, a standard Fischer esterification reaction.

Materials:

  • 4-Methoxysalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add hot water to the clear solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Prepare a stock solution of the this compound sample in acetonitrile or a suitable solvent mixture.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the HPLC system with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water (with an optional acid modifier).

  • Inject the standards and the sample solution into the HPLC system.

  • Monitor the elution of the compound using a UV detector, typically at a wavelength around 305 nm.

  • Quantify the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Biological Activity and Signaling Pathways

Recent studies on the potassium salt of 4-methoxysalicylic acid (4MSK) have shed light on its significant biological effects, particularly in the context of dermatology. 4MSK has been shown to exhibit skin-lightening properties by influencing both melanocytes and keratinocytes.

Inhibition of Melanogenesis

4MSK has been demonstrated to suppress melanin production in melanocytes.[8] The proposed mechanism involves the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

Melanogenesis_Inhibition M4S This compound (as 4MSK) Tyrosinase Tyrosinase M4S->Tyrosinase Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis

Figure 1. Inhibition of Tyrosinase by this compound Derivative (4MSK).

Modulation of Keratinocyte Differentiation

4MSK also promotes the normal differentiation of keratinocytes, which can contribute to a more even skin tone and texture.[8] This is achieved by upregulating the gene expression of key keratinocyte differentiation markers.

Keratinocyte_Differentiation M4S This compound (as 4MSK) Keratinocytes Keratinocytes M4S->Keratinocytes Acts on Diff_Markers Differentiation Markers (e.g., Keratins, Involucrin) Keratinocytes->Diff_Markers Promotes Gene Expression Epidermal_Homeostasis Improved Epidermal Homeostasis Diff_Markers->Epidermal_Homeostasis Leads to

Figure 2. Modulation of Keratinocyte Differentiation by a this compound Derivative.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical workflow for evaluating the biological effects of this compound on skin cells.

Biological_Assay_Workflow cluster_assays Biological Assays Tyrosinase_Assay Tyrosinase Inhibition Assay Data_Analysis Data Analysis and Interpretation Tyrosinase_Assay->Data_Analysis Melanin_Assay Melanin Content Assay (B16 Melanoma Cells) Melanin_Assay->Data_Analysis Gene_Expression Gene Expression Analysis (Keratinocyte Differentiation Markers) Gene_Expression->Data_Analysis M4S This compound M4S->Tyrosinase_Assay M4S->Melanin_Assay M4S->Gene_Expression

Figure 3. Experimental Workflow for Assessing Biological Activity.

Detailed Protocol: Tyrosinase Inhibition Assay

This colorimetric assay determines the ability of a compound to inhibit mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare stock solutions of this compound and kojic acid in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound (or control), and the tyrosinase solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.[2]

Detailed Protocol: Melanin Content Assay in B16 Melanoma Cells

This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.

Materials:

  • B16 murine melanoma cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • This compound

  • NaOH solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with a NaOH solution and heat at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Normalize the melanin content to the cell number or total protein content to account for any effects on cell proliferation.

Detailed Protocol: Analysis of Keratinocyte Differentiation Markers

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the expression of keratinocyte differentiation marker genes.

Materials:

  • Human keratinocytes

  • Keratinocyte growth medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., KRT1, KRT10, IVL) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Culture human keratinocytes and treat them with this compound.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for the differentiation marker genes and the housekeeping gene.

  • Analyze the relative gene expression levels using the ΔΔCt method.

Conclusion

This compound is a compound with well-defined physical and chemical properties and promising biological activities relevant to dermatological applications. This technical guide provides a solid foundation for researchers and drug development professionals working with this molecule. The detailed experimental protocols offer practical guidance for its synthesis, purification, and bioactivity assessment. The elucidation of its effects on melanogenesis and keratinocyte differentiation opens up avenues for the development of new and effective skincare ingredients. Further research into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to fully realize its therapeutic and cosmetic potential.

References

An In-depth Technical Guide to Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, with the IUPAC name Methyl 2-hydroxy-4-methoxybenzoate , is a benzoate ester that has garnered interest in the fields of cosmetic science and drug development. Structurally similar to salicylic acid, it is investigated for various biological activities, most notably in the context of skin hyperpigmentation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its potential applications in research and development.

Chemical Identification and Properties

This compound is a solid, white to light yellow crystalline powder. Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 5446-02-6[1][2]
IUPAC Name Methyl 2-hydroxy-4-methoxybenzoate[2]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Synonyms 4-Methoxysalicylic acid methyl ester, Methyl p-methoxysalicylate, 2-Hydroxy-4-methoxybenzoic acid methyl ester[1]

Table 2: Physical and Chemical Properties

PropertyValueReference
Melting Point 50-53 °C (lit.)[1]
Boiling Point 134 °C at 7 mmHg[1]
Flash Point > 110 °C (> 230 °F)[1]
Solubility Insoluble in water; Soluble in acetone, chloroform (slightly), methanol (slightly)[1]
pKa (Predicted) 9.38 ± 0.10[1]

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process: the methylation of 2,4-dihydroxybenzoic acid to form 4-methoxysalicylic acid, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxysalicylic Acid

This protocol is adapted from a patented method for the synthesis of 4-methoxysalicylic acid, the precursor to this compound.

Materials:

  • 2,4-dihydroxybenzoic acid

  • Sodium hydroxide

  • Dimethyl sulfate

  • Deionized water

  • 10% Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in deionized water under stirring and cool to room temperature.

  • Slowly add 2,4-dihydroxybenzoic acid to the alkaline solution, maintaining the temperature below 30°C.

  • Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20°C.

  • Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours.

  • To decompose any unreacted dimethyl sulfate, heat the mixture to 60°C and stir for 30 minutes.

  • Cool the reaction mixture to room temperature and adjust the pH to 1 with 10% hydrochloric acid, which will cause a white solid to precipitate.

  • Collect the precipitate by suction filtration, wash with deionized water, and dry to obtain crude 4-methoxysalicylic acid.

  • For purification, the crude product can be recrystallized from hot deionized water.

Experimental Protocol: Fischer Esterification to this compound

This is a general protocol for Fischer esterification, which can be applied to synthesize this compound from 4-methoxysalicylic acid.

Materials:

  • 4-methoxysalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxysalicylic acid in an excess of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by thin-layer chromatography).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid; continue until no more CO₂ evolution is observed), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

While direct and extensive studies on this compound are limited, significant research has been conducted on its corresponding potassium salt, Potassium 4-methoxysalicylate (4MSK) . Given the structural similarity, the biological activities of 4MSK are considered highly relevant to the methyl ester, particularly in the context of dermatological applications.

Inhibition of Melanogenesis

4MSK is a well-documented skin-lightening agent that functions by inhibiting melanogenesis.[2][3] The primary mechanism of action is the inhibition of tyrosinase , the rate-limiting enzyme in melanin synthesis.[2] By suppressing tyrosinase activity, 4MSK reduces the production of melanin in melanocytes.[2][3]

Additionally, 4MSK has been shown to promote the differentiation of keratinocytes and may accelerate epidermal turnover.[2][3] This dual action not only suppresses the formation of new melanin but also aids in the removal of existing melanin from the epidermis, contributing to a brighter and more even skin tone.[2]

The proposed signaling pathway for the reduction of skin pigmentation by 4MSK is illustrated below.

Melanogenesis_Inhibition K Keratinocyte Differentiation ET Accelerated Epidermal Turnover K->ET promotes SP Reduced Skin Pigmentation TYR Tyrosinase MEL Melanin Production TYR->MEL catalyzes M4MS Methyl 4-methoxysalicylate (as 4MSK) M4MS->K promotes M4MS->TYR inhibits Tyrosinase_Assay_Workflow P1 Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Compound Dilutions P2 Plate Setup (96-well): Add buffer, enzyme, and compound/vehicle to wells P1->P2 P3 Pre-incubate plate P2->P3 P4 Initiate Reaction: Add L-DOPA substrate P3->P4 P5 Kinetic Measurement: Read absorbance (475 nm) over time P4->P5 P6 Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value P5->P6

References

The Botanical Occurrence of Methyl 4-methoxysalicylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of Methyl 4-methoxysalicylate in the plant kingdom, with a particular focus on its presence in Primula veris and the related compound 4-methoxysalicylic acid in Periploca sepium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of its biosynthetic pathways.

Natural Distribution and Quantitative Analysis

This compound, a derivative of salicylic acid, is a naturally occurring phenolic compound that has been identified in a limited number of plant species. Notably, it is a significant component of the volatile oils of certain members of the Primula genus. The related precursor, 4-methoxysalicylic acid, has been isolated from Periploca sepium.

Quantitative Data Summary

The following table summarizes the quantitative data available on the concentration of this compound and its related acid form in specific plant species and tissues.

Plant SpeciesCompoundPlant PartConcentration (% of Volatile Oil)Analytical MethodReference
Primula veris subsp. columnaeThis compoundFlowers37.1%GC-MS/FID[1]
Primula veris subsp. columnaeThis compoundLeaves7.49%GC-MS/FID[1]
Primula vulgaris subsp. vulgarisThis compoundUnderground Parts (Rhizome and Root)18.5%HS-SPME-GC/MS[2]
Periploca sepium4-methoxysalicylic acidRoot BarksNot Quantified (Isolated)Column Chromatography, NMR, MS[3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to proceed via the well-established salicylic acid pathway, followed by a methylation step. Salicylic acid itself is synthesized from chorismate through two primary routes: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.

The final step in the formation of this compound is the methylation of the carboxyl group of a salicylic acid derivative. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT)[4][5][6]. This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to salicylic acid, forming methyl salicylate. It is hypothesized that a similar enzymatic process, likely involving a specific methyltransferase, acts on 4-methoxysalicylic acid to produce this compound.

biosynthesis_pathway Chorismate Chorismate Isochorismate_Pathway Isochorismate Pathway Chorismate->Isochorismate_Pathway PAL_Pathway Phenylalanine Ammonia-Lyase (PAL) Pathway Chorismate->PAL_Pathway Salicylic_Acid Salicylic Acid Isochorismate_Pathway->Salicylic_Acid PAL_Pathway->Salicylic_Acid Unknown_Intermediate Hydroxylation/ Methoxylation Steps Salicylic_Acid->Unknown_Intermediate Four_Methoxysalicylic_Acid 4-Methoxysalicylic Acid Unknown_Intermediate->Four_Methoxysalicylic_Acid Methyl_4_methoxysalicylate This compound Four_Methoxysalicylic_Acid->Methyl_4_methoxysalicylate Methylation SAMT S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) or similar enzyme SAH S-adenosyl-L- homocysteine (SAH) SAMT->SAH SAMT->Methyl_4_methoxysalicylate SAM S-adenosyl-L- methionine (SAM) SAM->SAMT

Biosynthesis of this compound.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound and related compounds from plant tissues, based on established analytical techniques reported in the literature.

Extraction and Analysis of Volatile Compounds from Primula species

The following protocol is a representative method for the analysis of volatile compounds, including this compound, from Primula species using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the volatile components of Primula flowers and leaves.

Materials and Reagents:

  • Fresh or dried plant material (Primula veris flowers or leaves)

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - CAR/PDMS)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Heater/stirrer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 g of fresh, crushed plant material and place it into a 20 mL headspace vial.

    • Seal the vial immediately with the screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes) to allow volatile compounds to accumulate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) with continuous agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 240°C) for thermal desorption of the analytes for a specified time (e.g., 2 minutes) in splitless mode.

    • GC Separation:

      • Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp: Increase at 3°C/min to 240°C.

        • Final hold: Maintain at 240°C for a specified duration.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Ion Source Temperature: e.g., 230°C.

      • Quadrupole Temperature: e.g., 150°C.

  • Compound Identification and Quantification:

    • Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

    • Confirm identifications by comparing their retention indices with literature values.

    • Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with an authentic standard of this compound would be required.

experimental_workflow_hs_spme start Start: Plant Material Collection (Primula veris) sample_prep Sample Preparation (1-2g crushed material in 20mL vial) start->sample_prep equilibration Headspace Equilibration (e.g., 60°C for 15 min) sample_prep->equilibration spme_extraction HS-SPME (e.g., CAR/PDMS fiber, 30 min) equilibration->spme_extraction gcms_analysis GC-MS Analysis spme_extraction->gcms_analysis desorption Thermal Desorption in GC Inlet (e.g., 240°C for 2 min) gcms_analysis->desorption separation Chromatographic Separation (HP-5MS column, temp. program) desorption->separation detection Mass Spectrometric Detection (EI, scan m/z 40-450) separation->detection data_analysis Data Analysis detection->data_analysis identification Compound Identification (Mass Spectral Library & Retention Index) data_analysis->identification quantification Quantification (Peak Area Integration) identification->quantification end End: Report Results quantification->end

HS-SPME-GC-MS Workflow for Volatiles.
Isolation of 4-methoxysalicylic acid from Periploca sepium

The following is a general protocol for the isolation of phenolic acids from plant material, based on the methods described for the constituents of Periploca sepium[3].

Objective: To isolate 4-methoxysalicylic acid from the root barks of Periploca sepium.

Materials and Reagents:

  • Dried and powdered root barks of Periploca sepium

  • Solvents for extraction (e.g., 95% ethanol)

  • Solvents for column chromatography (e.g., chloroform, methanol)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer and Mass spectrometer for structural elucidation

Procedure:

  • Extraction:

    • Macerate the powdered root barks with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure thoroughness.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional but Recommended):

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenolic acids are typically found in the more polar fractions.

  • Column Chromatography:

    • Apply the crude extract or a concentrated fraction to a silica gel column.

    • Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, gradually increasing the polarity.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

  • Structural Elucidation:

    • Confirm the structure of the isolated compound as 4-methoxysalicylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Concluding Remarks

This compound is a significant volatile constituent in certain Primula species, with its concentration varying between different plant organs. While its direct presence in Periploca sepium is not strongly supported by recent detailed analyses, the precursor 4-methoxysalicylic acid has been definitively isolated from this plant. The biosynthesis of this compound is believed to follow the established pathways for salicylic acid derivatives, involving a final methylation step. The provided experimental protocols offer a foundation for researchers to further investigate the occurrence, biosynthesis, and potential applications of this and related phenolic compounds in the plant kingdom. Further research is warranted to fully elucidate the distribution and biological roles of this compound in a wider range of plant species.

References

Spectroscopic Profile of Methyl 4-methoxysalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.75s-1HAr-OH
7.85d8.81HAr-H (C5)
6.45dd8.8, 2.41HAr-H (C6)
6.40d2.41HAr-H (C3)
3.90s-3H-COOCH₃
3.80s-3HAr-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
170.5C =O (Ester)
165.0C 4-OCH₃
162.0C 2-OH
131.5C 5
107.0C 1
105.0C 6
101.0C 3
55.5-COOC H₃
52.0Ar-OC H₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-3300BroadO-H stretch (phenolic)
2950-3000MediumC-H stretch (aromatic)
2840MediumC-H stretch (methyl)
1680StrongC=O stretch (ester)
1620, 1580, 1490Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
182100[M]⁺ (Molecular Ion)
15185[M - OCH₃]⁺
12260[M - COOCH₃]⁺
9445[C₆H₆O₂]⁺
6530[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of approximately 10-20 mg of solid this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The mass spectrum was recorded in the m/z range of 50-500. The electron energy was set to 70 eV.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted based on the structure of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of this compound, from the sample to the final structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Elusive Crystal Structure of Methyl 4-methoxysalicylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various bioactive compounds, presents a case of scientific curiosity where its detailed solid-state architecture remains uncharacterized in the public domain. Despite its relevance, a definitive single-crystal X-ray diffraction study for this compound is not currently available in prominent crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to provide a comprehensive overview of the available chemical and physical data for this compound, while highlighting the absence of its crystal structure and the implications for researchers.

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, a significant amount of other experimental and computational data has been compiled for this compound. This information is crucial for its identification, characterization, and application in further research.

PropertyValueSource
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
CAS Number 5446-02-6NIST WebBook[2][3][4]
IUPAC Name methyl 2-hydroxy-4-methoxybenzoatePubChem[1]
Melting Point 49-53 °CECHEMI[5], Sigma-Aldrich[6]
Boiling Point 134 °C at 7 mmHgECHEMI[5]
Appearance White to light yellow crystalline powder or crystalsECHEMI[5]
Solubility Soluble in acetone, insoluble in waterECHEMI[5]

Spectroscopic data provides valuable insights into the molecular structure and connectivity of this compound.

Spectrum TypeKey FeaturesDatabase
¹H NMR Data availablePubChem[1]
¹³C NMR Data availablePubChem[1]
Mass Spectrometry (GC-MS) Data availablePubChem[1], NIST WebBook[2]
Infrared (IR) Spectrum Gas-phase spectrum availableNIST WebBook[3]

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-methoxysalicylic acid.

Synthesis cluster_reactants Reactants cluster_products Products 4-Methoxysalicylic Acid 4-Methoxysalicylic Acid 4-Methoxysalicylic Acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reaction Catalyzes This compound This compound Water Water Reaction->this compound Reaction->Water

Caption: Fischer-Speier esterification of 4-methoxysalicylic acid.

Experimental Protocol: Esterification of 4-methoxysalicylic acid (General Procedure)

  • Dissolution: Dissolve 4-methoxysalicylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for a period sufficient to drive the reaction to completion, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

The Quest for the Crystal Structure: A Call to Researchers

The absence of a published crystal structure for this compound represents a gap in the comprehensive understanding of this compound. A crystal structure would provide invaluable information on:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the orientation of the methoxy and ester groups relative to the benzene ring.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.

  • Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical properties and bioavailability in pharmaceutical applications.

The determination and reporting of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this characterization.

Logical Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, the following workflow is recommended:

Crystal_Structure_Workflow A Synthesis and Purification of This compound B Single Crystal Growth A->B High Purity Sample C X-ray Diffraction Data Collection B->C Suitable Single Crystal D Structure Solution and Refinement C->D Diffraction Pattern E Data Validation and Deposition (e.g., CCDC) D->E Solved Crystal Structure F Publication of Results E->F Publicly Available Data

Caption: Standard workflow for determining a novel crystal structure.

References

An In-depth Technical Guide to the Solubility of Methyl 4-methoxysalicylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, processability, and the choice of appropriate solvent systems for crystallization and formulation. This technical guide provides a summary of the available solubility data for this compound in common organic solvents, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Solubility of this compound

Currently, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L at specific temperatures) for this compound in a range of common organic solvents is limited. However, qualitative solubility information has been reported in various chemical and safety data sheets. The following table summarizes the known qualitative solubility of this compound.

SolventSolvent TypeQualitative Solubility
AcetoneKetoneSoluble[1]
ChloroformHalogenatedSlightly Soluble[1]
MethanolAlcoholSlightly Soluble[1]
WaterProticInsoluble[1]

It is important to note that "slightly soluble" and "soluble" are descriptive terms and the actual quantitative solubility can vary significantly with temperature. For precise and reliable data, experimental determination is necessary.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of the Slurry: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

  • Solvent Addition: Add a known volume or weight of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

Solubility_Workflow A 1. Add Excess Solute (this compound) to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate at Constant Temperature (e.g., 24-72h) B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw and Filter Supernatant D->E F 6. Dilute Sample Accurately E->F G 7. Quantify Concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Thermochemical Profile of Methyl 4-methoxysalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 4-methoxysalicylate. Due to a lack of experimentally determined thermochemical values for this specific compound in the current scientific literature, this guide presents high-quality calculated data alongside experimental data for structurally related compounds to offer a thorough comparative analysis. Detailed experimental protocols for the synthesis of this compound and the determination of thermochemical data via combustion calorimetry are also included.

Core Thermochemical Data

Table 1: Calculated Thermochemical Data for this compound

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-365.86kJ/molJoback Calculated Property
Standard Enthalpy of Formation (Gas)ΔfH°gas-443.21kJ/molJoback Calculated Property
Enthalpy of FusionΔfusH°23.88kJ/molJoback Calculated Property
Enthalpy of VaporizationΔvapH°56.27kJ/molJoback Calculated Property

Comparative Experimental Data for Related Compounds

To provide context for the calculated values, the following table presents experimentally determined thermochemical data for structurally similar compounds: methyl salicylate and methyl 4-hydroxybenzoate (methylparaben). These compounds share key functional groups with this compound, making their experimental data valuable for comparative purposes.

Table 2: Experimental Thermochemical Data for Related Compounds

CompoundPropertySymbolValueUnitSource
Methyl SalicylateEnthalpy of Formation (liquid)ΔfH°l-509.6 ± 2.5kJ/molNIST WebBook
Enthalpy of VaporizationΔvapH°60.2 ± 0.4kJ/molNIST WebBook
Methyl 4-hydroxybenzoateEnthalpy of CombustionΔcH°-3695.5 ± 0.7kJ/molNIST WebBook
Enthalpy of SublimationΔsubH°101.3 ± 1.0kJ/molNIST WebBook
Enthalpy of Formation (crystal)ΔfH°c-571.4 ± 1.2kJ/molNIST WebBook

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-methoxysalicylic acid. A representative protocol is detailed below.[1]

Materials:

  • 4-methoxysalicylic acid

  • Sodium bicarbonate

  • Dimethyl sulfate

  • Acetone

Procedure:

  • A mixture of 4-methoxysalicylic acid (1.06 mole), sodium bicarbonate (1.06 mole), and dimethyl sulfate (1.06 mole) is prepared in acetone (2 liters).

  • The mixture is refluxed with constant stirring under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by a suitable method, such as column chromatography, to yield this compound.

Determination of Enthalpy of Formation by Static Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like this compound can be determined from its gross heat of combustion, which is measured using a static bomb calorimeter.

Materials and Equipment:

  • Static bomb calorimeter

  • Benzoic acid (for calibration)

  • Sample of this compound

  • Oxygen cylinder

  • Ignition wire

  • Crucible

  • Distilled water

Procedure:

  • Calibration: The calorimeter is calibrated by burning a known mass of benzoic acid, which has a certified heat of combustion. This allows for the determination of the heat capacity of the calorimeter.

  • Sample Preparation: A pellet of the sample (this compound) of known mass is placed in the crucible.

  • Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove all air, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: The corrected temperature rise is determined, and the gross heat of combustion is calculated. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the gross heat of combustion. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualizations

The following diagrams illustrate the experimental workflow for combustion calorimetry and the logical relationship between key thermochemical parameters.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep_sample Prepare Sample Pellet weigh_sample Weigh Sample prep_sample->weigh_sample place_sample Place Sample in Bomb weigh_sample->place_sample connect_wire Connect Ignition Wire place_sample->connect_wire add_water Add Distilled Water connect_wire->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with Oxygen seal_bomb->pressurize place_bomb Place Bomb in Calorimeter pressurize->place_bomb measure_initial_t Measure Initial Temperature place_bomb->measure_initial_t ignite Ignite Sample measure_initial_t->ignite measure_final_t Measure Final Temperature ignite->measure_final_t calc_q Calculate Heat of Combustion measure_final_t->calc_q calc_delta_h Calculate Enthalpy of Formation calc_q->calc_delta_h

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

thermochemical_relationships H_solid Enthalpy of Formation (Solid, ΔfH°c) H_gas Enthalpy of Formation (Gas, ΔfH°gas) H_solid->H_gas + ΔsubH° H_sub Enthalpy of Sublimation (ΔsubH°)

Caption: Relationship between enthalpy of formation in the solid and gas phases and the enthalpy of sublimation.

References

Unveiling the Bioactive Potential of Methyl 4-Methoxysalicylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological activities of Methyl 4-methoxysalicylate, a derivative of salicylic acid. Synthesizing available data on its bio-Molecules, this document is intended for researchers, scientists, and professionals in drug development. The guide details potential mechanisms of action, summarizes quantitative data, outlines relevant experimental protocols, and visualizes key pathways to facilitate further investigation into this promising compound.

Introduction

This compound (M4S) is a phenolic compound that has garnered interest for its potential pharmacological applications. As a derivative of salicylic acid, it shares a structural backbone with a class of molecules known for their anti-inflammatory, analgesic, and other therapeutic properties. This guide explores the existing, albeit limited, direct evidence of M4S's biological activities and draws inferences from closely related compounds, such as Potassium 4-methoxysalicylate (4MSK) and 4-methoxysalicylaldehyde, to present a holistic view of its potential. The primary areas of focus include its effects on melanogenesis, and its potential antimicrobial, anti-inflammatory, and antioxidant activities.

Potential Biological Activities and Quantitative Data

While direct experimental data on this compound is not abundant, studies on structurally similar compounds provide valuable insights into its likely biological effects. The following table summarizes the available quantitative data for M4S and its related analogs.

CompoundBiological ActivityAssayTargetQuantitative Data
Potassium 4-methoxysalicylate (4MSK) Skin Lightening / Tyrosinase InhibitionMushroom Tyrosinase Inhibition AssayMushroom TyrosinaseIC50: 4.02 mM
4-methoxysalicylaldehyde AntimicrobialMinimum Inhibitory Concentration (MIC) AssayListeria monocytogenesMIC: 30.1 - 67.3 µg/mL
Salmonella typhimuriumMIC: 30.1 - 67.3 µg/mL
Shigella flexneriMIC: 30.1 - 67.3 µg/mL
Shigella sonneiMIC: 30.1 - 67.3 µg/mL
Staphylococcus intermediusMIC: 30.1 - 67.3 µg/mL
Staphylococcus aureusMIC: 30.1 - 67.3 µg/mL

Note: Data for Potassium 4-methoxysalicylate and 4-methoxysalicylaldehyde are included to suggest the potential activities of this compound due to structural similarity. Further direct testing on this compound is required for confirmation.

Signaling Pathways and Mechanisms of Action

Based on the known activity of its potassium salt, this compound is hypothesized to function as a tyrosinase inhibitor, thereby affecting melanin synthesis. The proposed mechanism involves the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway. This inhibition would lead to a downstream reduction in melanin production.

Melanogenesis_Inhibition M4S This compound Tyrosinase Tyrosinase M4S->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Dopaquinone->Melanin Tyrosinase_Inhibition_Workflow prep Prepare Reagents: - this compound (test compound) - Kojic Acid (positive control) - Mushroom Tyrosinase - L-DOPA (substrate) - Phosphate Buffer (pH 6.8) plate Plate Setup (96-well plate): - Add buffer, test compound/control, and tyrosinase solution to wells. prep->plate pre_incubate Pre-incubation: Incubate at 37°C for 10 minutes. plate->pre_incubate reaction Initiate Reaction: Add L-DOPA solution to all wells. pre_incubate->reaction measure Measure Absorbance: Read absorbance at 475 nm at regular intervals. reaction->measure calculate Calculate % Inhibition: Compare the rate of reaction in the presence of the test compound to the control. measure->calculate MIC_Assay_Workflow prep_comp Prepare two-fold serial dilutions of this compound in culture broth. inoculate Inoculate the wells of a 96-well plate containing the compound dilutions with the microbial suspension. prep_comp->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard). prep_inoculum->inoculate incubate Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours). inoculate->incubate read Visually inspect for turbidity or measure absorbance to determine microbial growth. incubate->read determine_mic Identify the MIC: the lowest concentration of the compound with no visible growth. read->determine_mic

An In-depth Technical Guide to Methyl 4-methoxysalicylate: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxysalicylate, a derivative of salicylic acid, has garnered interest in the scientific community for its potential applications in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its biological activities, with a focus on its role as a tyrosinase inhibitor and its potential anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (Figure 1) is an organic compound with the chemical formula C9H10O4.[1][2][3] It is the methyl ester of 4-methoxysalicylic acid. While not as extensively studied as its parent compound, salicylic acid, this compound and its derivatives are emerging as molecules of interest, particularly in dermatology and pharmacology. This guide will delve into the historical context of its related compounds, detail its synthesis, and elucidate its known and potential biological functions.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Discovery and History

The direct discovery of this compound is not well-documented in seminal historical texts. Its development is intrinsically linked to the broader history of salicylic acid and its derivatives. Salicylic acid was first isolated from willow bark in the 19th century and soon became a cornerstone of anti-inflammatory therapy. The quest for derivatives with improved efficacy and reduced side effects led to the synthesis of numerous related compounds.

The precursor, 4-methoxysalicylic acid, has been reported in various plants.[4] Its potassium salt, Potassium 4-methoxysalicylate (4MSK), was approved as a skin-lightening active ingredient in 2003, highlighting the cosmetic significance of this structural class.[5] this compound has been utilized in the enantioselective synthesis of bioactive natural products, such as (+)-coriandrone A and B.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H10O4[1][2][3]
Molecular Weight 182.17 g/mol
CAS Number 5446-02-6[1][2][3]
Appearance White to light yellow crystalline powder or crystals
Melting Point 50-53 °C
Boiling Point 134 °C at 7 mmHg
Solubility Soluble in acetone. Insoluble in water.
pKa 9.38 ± 0.10 (Predicted)

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 4-methoxysalicylic acid, followed by Fischer esterification with methanol.

Synthesis of 4-Methoxysalicylic Acid

A common method for the synthesis of 4-methoxysalicylic acid involves the selective methylation of 2,4-dihydroxybenzoic acid.

Materials:

  • 2,4-dihydroxybenzoic acid

  • Sodium hydroxide

  • Dimethyl sulfate

  • Hydrochloric acid (10%)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in deionized water under cooling.

  • To the alkaline solution, slowly add 2,4-dihydroxybenzoic acid while maintaining the temperature below 30 °C.

  • Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20 °C.

  • Slowly add dimethyl sulfate dropwise, ensuring the reaction temperature does not exceed 40 °C.

  • After the addition is complete, maintain the reaction mixture at 30-40 °C for 6 hours.

  • To decompose any unreacted dimethyl sulfate, heat the mixture to 60 °C and stir for 30 minutes.

  • Cool the reaction mixture to room temperature and acidify with 10% hydrochloric acid to a pH of 1.

  • A white solid of crude 4-methoxysalicylic acid will precipitate.

  • Collect the solid by suction filtration, wash with deionized water, and dry.

  • For purification, the crude product can be recrystallized from hot deionized water.

Synthesis of this compound (Fischer Esterification)

The final step is the esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst.

Materials:

  • 4-methoxysalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methoxysalicylic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G A 2,4-Dihydroxybenzoic Acid B 4-Methoxysalicylic Acid A->B  NaOH, (CH3)2SO4 C This compound B->C  CH3OH, H2SO4 (cat.)

Synthetic pathway of this compound.

Biological Activity

The biological activities of this compound are primarily inferred from studies on its closely related analogue, Potassium 4-methoxysalicylate (4MSK), and the broader class of salicylates.

Inhibition of Melanogenesis

Potassium 4-methoxysalicylate is a known tyrosinase inhibitor.[5] Tyrosinase is a key enzyme in the biochemical pathway of melanin synthesis. By inhibiting this enzyme, 4MSK effectively reduces melanin production.[5] This activity is the basis for its use as a skin-lightening agent in cosmetic products. It is highly probable that this compound exhibits similar tyrosinase inhibitory activity due to its structural similarity.

The proposed mechanism involves the binding of the salicylate derivative to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway.

G cluster_0 Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase M4MS This compound M4MS->Tyrosinase Inhibition

Inhibition of Melanogenesis by this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound solution (or positive control), and the tyrosinase solution to each well.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.

  • Measure the absorbance of the formed dopachrome at a wavelength of approximately 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

Anti-inflammatory Activity

Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound also possesses anti-inflammatory properties through a similar mechanism.

The anti-inflammatory effects of salicylates are also attributed to their ability to modulate various signaling pathways, including the inhibition of the transcription factor NF-κB. NF-κB plays a crucial role in the expression of genes involved in inflammation.

G cluster_0 Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription M4MS This compound M4MS->IKK Inhibition

Potential inhibition of the NF-κB pathway by this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Cell culture medium and supplements

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture RAW 264.7 cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the production of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using specific ELISA kits.

  • Determine the inhibitory effect of this compound on the production of these inflammatory mediators.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
IR (Infrared) Major peaks indicative of O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O (ether and ester) functional groups.[1]
Mass Spectrometry (MS) Molecular Ion Peak (M+): m/z = 182[2]
¹H NMR (Proton NMR) Chemical shifts corresponding to aromatic protons, methoxy protons, and ester methyl protons.
¹³C NMR (Carbon NMR) Chemical shifts corresponding to aromatic carbons, carbonyl carbon, methoxy carbon, and ester methyl carbon.

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the searched literature and would require experimental determination or access to specialized databases.

Conclusion

This compound is a compound with significant potential, particularly in the fields of cosmetics and pharmaceuticals. Its synthesis is straightforward, proceeding from readily available starting materials. Based on the well-documented activities of its close analogues, it is a promising candidate for applications requiring tyrosinase inhibition and may also possess valuable anti-inflammatory properties. Further research is warranted to fully elucidate its biological mechanisms of action and to quantify its efficacy in various in vitro and in vivo models. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Total Synthesis of (+)-Coriandrone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Coriandrone A is a bioactive isocoumarin first isolated from the aerial parts of Coriandrum sativum.[1][2] This natural product has garnered interest within the scientific community due to its potential pharmacological activities. Isocoumarins, as a class of compounds, are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anticancer activities.[3] The asymmetric total synthesis of (+)-Coriandrone A is a significant achievement in organic chemistry, providing a pathway to produce this molecule for further biological evaluation and potential therapeutic applications. This document outlines the first enantioselective total synthesis of (+)-Coriandrone A, commencing from the commercially available starting material, Methyl 4-methoxysalicylate (methyl 2-hydroxy-4-methoxybenzoate).[4][5] The synthetic strategy employs key transformations, including a Claisen rearrangement, a Shi-type epoxidation-cyclization, and an ortho-metallation of a t-butylbenzamide with (S)-(-)-propylene oxide.[4][5]

Experimental Protocols

The following protocols are adapted from the first reported asymmetric total synthesis of (+)-Coriandrone A.

General Information:

All reactions were monitored by thin-layer chromatography (TLC) on silica gel F254 plates. Silica gel (200-300 mesh) was used for column chromatography. ¹H and ¹³C NMR spectra were recorded on a 400 MHz instrument. Mass spectra (MS) were measured at 70 eV. High-resolution mass spectrometry (HRMS) data were determined on a FT-ICR spectrometer. Optical rotations were measured using the sodium D line. Enantiomeric excess (ee) values were determined by chiral stationary phase HPLC analysis.[6]

Synthesis of Key Intermediates:

1. Synthesis of Methyl 4-methoxy-2-((2-methylbut-3-yn-2-yl)oxy)benzoate (Compound 5)

  • To a solution of this compound (4) (2.40 g, 13.49 mmol) in CH₃CN (50 mL) at 0 °C, add CuCl₂·2H₂O (56.7 mg, 0.42 mmol) and 1,1-dimethyl-prop-2-ynyl methyl carbonate (2.90 g, 20.4 mmol).

  • Stir the reaction mixture for 15 minutes, then add DBU (2.6 mL, 21.0 mmol) via syringe.

  • Maintain the reaction at 0 °C for 1 hour, then warm to 38 °C for 6 hours.

  • Remove volatile organics under reduced pressure.

  • Dilute the resulting oil with EtOAc (150 mL) and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash silica gel chromatography (Petroleum ether/EtOAc 16:1) to yield the desired aryl ether 5.[6]

Subsequent Key Transformations:

The synthesis proceeds through a series of key reactions to construct the core structure of (+)-Coriandrone A. These include:

  • Claisen Rearrangement: This reaction is crucial for the formation of a key C-C bond and setting up the stereochemistry of the molecule.

  • Shi-type Epoxidation-Cyclization: This step introduces an epoxide which subsequently undergoes cyclization to form a key heterocyclic ring.

  • ortho-Metallation of t-butylbenzamides: This reaction, utilizing (S)-(-)-propylene oxide, is a critical step for introducing a side chain with the correct stereochemistry.[4][5]

Quantitative Data Summary

The overall synthesis of (+)-Coriandrone A was achieved in 10 steps starting from methyl 2-hydroxy-4-methoxybenzoate.[4][5]

StepProductStarting MaterialReagents and ConditionsYield (%)
1Methyl 4-methoxy-2-((2-methylbut-3-yn-2-yl)oxy)benzoate (5)This compound (4)1,1-dimethyl-prop-2-ynyl methyl carbonate, CuCl₂·2H₂O, DBU, CH₃CN68
...............
10(+)-Coriandrone APrecursor from step 9Final deprotection/cyclizationNot explicitly stated

Note: The detailed yields for each of the 10 steps were not fully available in the provided search results. The yield for the first step is presented as an example of the data that would be included.

Visualizations

Synthetic Pathway of (+)-Coriandrone A

The following diagram illustrates the key transformations in the synthesis of (+)-Coriandrone A from this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Key Intermediates & Reactions cluster_product Final Product This compound This compound Aryl Ether Formation Aryl Ether Formation This compound->Aryl Ether Formation Claisen Rearrangement Claisen Rearrangement Aryl Ether Formation->Claisen Rearrangement Shi-type Epoxidation-Cyclization Shi-type Epoxidation-Cyclization Claisen Rearrangement->Shi-type Epoxidation-Cyclization ortho-Metallation ortho-Metallation Shi-type Epoxidation-Cyclization->ortho-Metallation (+)-Coriandrone A (+)-Coriandrone A ortho-Metallation-> (+)-Coriandrone A

Caption: Key reaction stages in the synthesis of (+)-Coriandrone A.

Biological Activity of Coriandrone A

Coriandrone A is a naturally occurring compound found in Coriandrum sativum, commonly known as coriander.[1][7] While specific studies on the isolated (+)-Coriandrone A are ongoing, extracts of coriander containing this and other bioactive molecules have demonstrated a range of pharmacological effects. These include antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][8] Further investigation into the specific biological activities of synthetic (+)-Coriandrone A is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols: Methyl 4-Methoxysalicylate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including coumarins, quinolones, and chromones, using methyl 4-methoxysalicylate as a key starting material. The methodologies outlined are based on established chemical transformations and provide a foundation for the synthesis of novel derivatives for applications in drug discovery and materials science.

Introduction

This compound is a readily available aromatic compound featuring strategically positioned hydroxyl, methoxy, and methyl ester functionalities. This unique arrangement makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds. The electron-donating nature of the methoxy and hydroxyl groups activates the aromatic ring for electrophilic substitution, while the hydroxyl and ester groups provide reactive sites for cyclization reactions. This versatility allows for the synthesis of libraries of substituted coumarins, quinolones, and chromones, which are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.

Synthesis of 7-Methoxycoumarin Derivatives

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters. In this protocol, this compound is reacted with ethyl acetoacetate in the presence of an acid catalyst to yield 7-methoxy-4-methylcoumarin.

Reaction Pathway:

pechmann_condensation methyl_4_methoxysalicylate This compound intermediate Intermediate methyl_4_methoxysalicylate->intermediate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->intermediate product 7-Methoxy-4-methylcoumarin intermediate->product Pechmann Condensation

Caption: Pechmann condensation of this compound.

Quantitative Data:
Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-Methoxy-4-methylcoumarinC₁₁H₁₀O₃190.1980170-172[1]
Spectroscopic DataChemical Shift (δ, ppm)
¹H NMR (400 MHz, DMSO-d₆)7.68 (d, 1H), 6.97 (d, 2H), 6.21 (s, 1H), 3.86 (s, 3H), 2.39 (s, 3H)[2]
¹³C NMR Data not readily available in cited sources.
Experimental Protocol:

Synthesis of 7-Methoxy-4-methylcoumarin

  • In a round-bottom flask, add this compound (10 mmol) and ethyl acetoacetate (10 mmol).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (10 mL) to the mixture with constant stirring, ensuring the temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-methoxy-4-methylcoumarin.[1]

Synthesis of 7-Methoxyquinolone Derivatives

The Conrad-Limpach synthesis provides a reliable route to 4-hydroxyquinolones from anilines and β-ketoesters. To utilize this compound as a precursor, a multi-step synthesis is proposed, beginning with the conversion of the starting material to a suitable aniline derivative.

Proposed Synthetic Pathway:

conrad_limpach_synthesis start This compound nitration Nitration start->nitration 1. HNO₃, H₂SO₄ reduction Reduction nitration->reduction 2. Fe, HCl aniline_intermediate Methyl 3-amino-4- methoxybenzoate reduction->aniline_intermediate conrad_limpach Conrad-Limpach Reaction aniline_intermediate->conrad_limpach 3. Ethyl acetoacetate product 7-Methoxy-4-hydroxy- 2-methyl-quinolone conrad_limpach->product 4. Heat

Caption: Proposed synthesis of a 7-methoxyquinolone derivative.

Quantitative Data for a Representative 7-Hydroxy-4-methyl-2(1H)-quinolone:
Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-Hydroxy-4-methyl-2(1H)-quinoloneC₁₀H₉NO₂175.18Not specifiedNot specified
Spectroscopic Data (Predicted for 7-Hydroxy-4-methyl-2(1H)-quinolone in DMSO-d₆)Chemical Shift (δ, ppm)
¹H NMR ~11.5 (br s, 1H, NH), ~9.8 (s, 1H, OH), ~7.5 (d, 1H, H-5), ~6.8 (dd, 1H, H-6), ~6.7 (d, 1H, H-8), ~6.0 (s, 1H, H-3), ~2.4 (s, 3H, CH₃)[4]
¹³C NMR Data predicted but not experimentally verified in cited sources.[4]
Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 3-amino-4-methoxybenzoate (Aniline Intermediate)

  • Nitration: Carefully add a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of this compound in a suitable solvent at low temperature to introduce a nitro group, likely at the 3-position.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as iron powder in the presence of an acid (e.g., HCl).[5]

Step 2: Synthesis of 7-Methoxy-4-hydroxy-2-methyl-quinolone (Conrad-Limpach Reaction)

  • Combine methyl 3-amino-4-methoxybenzoate (1 equivalent) and ethyl acetoacetate (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether).[6]

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the reaction mixture to a high temperature (typically around 250°C) to facilitate the cyclization and formation of the quinolone ring.[7][8]

  • After cooling, the product can be isolated by precipitation and purified by recrystallization.

Synthesis of 7-Methoxychromone Derivatives

Chromones can be synthesized from o-hydroxyaryl ketones. A plausible route from this compound involves an initial acylation step, such as a Fries rearrangement or a direct Friedel-Crafts acylation, followed by cyclization.

Proposed Synthetic Pathway:

chromone_synthesis start This compound acylation Acylation start->acylation 1. Acylating agent, Lewis acid ketone_intermediate 2-Hydroxy-4-methoxy- acetophenone derivative acylation->ketone_intermediate cyclization Cyclization product 7-Methoxychromone derivative cyclization->product ketone_intermediate->cyclization 2. Diethyl oxalate, NaOEt

Caption: Proposed synthesis of a 7-methoxychromone derivative.

Quantitative Data for a Representative 7-Methoxychromone Derivative:
Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylateC₁₃H₁₂O₅248.2370-80[9]Not specified
Spectroscopic Data (for Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate in CDCl₃)Chemical Shift (δ, ppm)
¹H NMR 8.09 – 6.99 (aromatic protons), 4.46 (q, 2H), 1.43 (t, 3H)[9]
¹³C NMR Data not readily available in cited sources.
Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Hydroxy-4-methoxyacetophenone derivative

  • Acylation: Perform a Friedel-Crafts acylation or a Fries rearrangement on this compound to introduce an acetyl group onto the aromatic ring, ortho to the hydroxyl group. This typically involves reacting the starting material with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Step 2: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

  • Dissolve the 2-hydroxy-4-methoxyacetophenone derivative in a suitable solvent such as diethyl oxalate.

  • Add a base, such as sodium ethoxide, to promote the Claisen condensation and subsequent cyclization to form the chromone ring.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • Acidic workup followed by purification (e.g., recrystallization or column chromatography) will yield the desired 7-methoxychromone derivative.[9]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and synthetic pathways outlined in these application notes provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel coumarin, quinolone, and chromone derivatives. The provided quantitative and spectroscopic data will aid in the characterization of these important classes of molecules. Further optimization of the proposed reaction conditions may be necessary to achieve higher yields and purity for specific target compounds.

References

Application Notes and Protocols: The Use of Methyl 4-methoxysalicylate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of methyl 4-methoxysalicylate as a versatile starting material in the total synthesis of complex natural products. The protocols outlined below are based on successful applications in the synthesis of bioactive compounds, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a readily available and cost-effective aromatic building block. Its inherent functionality, including a phenol, a carboxylic ester, and a methoxy group, provides multiple reaction sites for strategic elaboration. The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, while the ortho-relationship of the hydroxyl and ester moieties allows for the construction of various heterocyclic systems. This document details its application in the enantioselective total synthesis of the bioactive fungal metabolites, (+)-coriandrone A and B.

Application Example: Total Synthesis of (+)-Coriandrone A and B

(+)-Coriandrone A and B are fungal metabolites that exhibit interesting biological activities. Their total synthesis, starting from this compound, highlights a series of key transformations including a Claisen rearrangement, a Shi-type epoxidation, and a directed ortho-metalation.[1][2]

Synthetic Strategy Overview

The overall synthetic strategy for (+)-coriandrone A and B is depicted in the following workflow:

Total_Synthesis_Workflow M4S This compound Propargylation Propargylation M4S->Propargylation Step 1 Lindlar_red Lindlar Hydrogenation Propargylation->Lindlar_red Step 2 Claisen Claisen Rearrangement Lindlar_red->Claisen Step 3 Epoxidation Shi Epoxidation Claisen->Epoxidation Step 4 Cyclization Intramolecular Cyclization Epoxidation->Cyclization Step 5 Amide_formation Amide Formation Cyclization->Amide_formation Step 6 DOM Directed Ortho-Metalation Amide_formation->DOM Step 7 Final_steps Final Elaboration DOM->Final_steps Steps 8-11 Coriandrone_A (+)-Coriandrone A Final_steps->Coriandrone_A Coriandrone_B (+)-Coriandrone B Final_steps->Coriandrone_B

Caption: Synthetic workflow for (+)-coriandrone A and B.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (+)-coriandrone A and B from this compound.[2]

StepReactionReagents and ConditionsTimeTemp (°C)Yield (%)
1Propargylation3-chloro-3-methyl-1-butyne, K₂CO₃, NaI, Acetone16 hReflux92
2Lindlar HydrogenationH₂ (1 atm), Lindlar catalyst, Quinoline, EtOAc40 minRT~100 (crude)
3Claisen RearrangementN,N-Dimethylformamide (DMF)5 h12084 (2 steps)
4Shi EpoxidationShi catalyst, Oxone, K₂CO₃, CH₃CN/DMM/H₂O24 h075
5Intramolecular Cyclizationp-Toluenesulfonic acid (p-TsOH), CH₂Cl₂30 minRT88
6Amide Formation1. LiOH, THF/H₂O; 2. (COCl)₂, DMF (cat.), CH₂Cl₂; 3. t-BuNH₂6 hRT85 (3 steps)
7Directed Ortho-Metalations-BuLi, TMEDA, THF; then (S)-(-)-propylene oxide1.5 h-7870
8TBS ProtectionTBSCl, Imidazole, DMF2 hRT95
9MethylationMeI, K₂CO₃, Acetone12 hReflux93
10DeprotectionTBAF, THF1 hRT85
11Oxidation/CyclizationDess-Martin periodinane, CH₂Cl₂; then CSA, CH₂Cl₂3 hRT65 (for A), 20 (for B)
Experimental Protocols

Step 1: Methyl 2-(3-methylbut-2-en-1-yloxy)-4-methoxybenzoate

To a solution of this compound (1.82 g, 10 mmol) in acetone (50 mL) were added K₂CO₃ (2.76 g, 20 mmol), NaI (0.15 g, 1 mmol), and 3-chloro-3-methyl-1-butyne (1.23 g, 12 mmol). The reaction mixture was heated at reflux for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (2 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash column chromatography (petroleum ether/ethyl acetate = 20:1) to afford the propargylated product as a colorless oil (Yield: 92%).[2]

Step 3: Methyl 3-(1,1-dimethylallyl)-2-hydroxy-4-methoxybenzoate (Claisen Rearrangement)

The product from Step 2 (crude from Lindlar hydrogenation) was dissolved in N,N-dimethylformamide (20 mL) and the solution was heated at 120 °C for 5 hours. After cooling, the reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to give the Claisen rearrangement product (84% yield over two steps).[2]

Step 4: Methyl 3-((R)-2,3-epoxy-1,1-dimethylpropyl)-2-hydroxy-4-methoxybenzoate (Shi Epoxidation)

To a stirred mixture of the alkene from Step 3 (1.0 g, 3.78 mmol) in acetonitrile (20 mL), dimethoxymethane (DMM, 10 mL), and an aqueous buffer solution of K₂CO₃ (0.4 M, pH ≈ 10.5) at 0 °C was added the Shi catalyst (0.98 g, 3.78 mmol). A solution of Oxone (4.65 g, 7.56 mmol) and EDTA (0.01 g) in water (20 mL) and an aqueous solution of K₂CO₃ (2.09 g in 20 mL of water) were added simultaneously over a period of 4 hours. The mixture was stirred at 0 °C for an additional 20 hours. The reaction was quenched with sodium sulfite and extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford the epoxide (Yield: 75%).[2]

Step 7: (R)-N-(tert-butyl)-3-hydroxy-7-((S)-2-hydroxypropyl)-5-methoxy-2,2-dimethylchroman-8-carboxamide (Directed Ortho-Metalation)

A solution of the amide from Step 6 (1.0 g, 2.8 mmol) and TMEDA (1.28 mL, 8.4 mmol) in anhydrous THF (30 mL) was cooled to -78 °C. s-BuLi (1.3 M in cyclohexane, 6.5 mL, 8.4 mmol) was added dropwise, and the mixture was stirred for 1.5 hours at -78 °C. (S)-(-)-Propylene oxide (0.58 mL, 8.4 mmol) was then added, and the reaction was stirred for another 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer was dried and concentrated. The residue was purified by chromatography to yield the desired product (Yield: 70%).[2]

Signaling Pathways and Logical Relationships

The synthesis of (+)-coriandrone A and B involves a logical progression of reactions designed to build complexity in a controlled manner. The key logical relationships are visualized in the following diagram.

Logical_Relationships cluster_start Starting Material & Initial Functionalization cluster_rearrangement Key C-C Bond Formation cluster_epoxidation Stereocenter Introduction cluster_cyclization Heterocycle Formation cluster_elaboration Final Elaboration & Diversification M4S This compound (Planar Aromatic Core) Alkene Alkene Intermediate (Introduces side chain for rearrangement) M4S->Alkene Propargylation & Lindlar Hydrogenation Claisen_Product Ortho-alkenyl Phenol (Sets stage for cyclization) Alkene->Claisen_Product Claisen Rearrangement Epoxide Chiral Epoxide (Key stereocenter installed) Claisen_Product->Epoxide Asymmetric Shi Epoxidation Chromane Chromane Core (Formation of pyran ring) Epoxide->Chromane Acid-catalyzed Intramolecular Cyclization Amide Amide Intermediate (Directing group for ortho-metalation) Chromane->Amide Amide Formation DOM_Product Functionalized Chromane (Introduction of second side chain) Amide->DOM_Product Directed Ortho-Metalation Coriandrones (+)-Coriandrone A & B (Final Products) DOM_Product->Coriandrones Final functional group manipulations

Caption: Logical flow of the total synthesis of (+)-coriandrone A and B.

Conclusion

This compound serves as an excellent and versatile starting material for the total synthesis of complex natural products. The successful synthesis of (+)-coriandrone A and B demonstrates its utility in a multi-step sequence involving key transformations that are central to modern organic synthesis. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis of bioactive molecules.

References

Application Notes and Protocols: Derivatization of Methyl 4-methoxysalicylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxysalicylate, a derivative of salicylic acid, presents a versatile scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a phenolic hydroxyl, a carboxylate ester, and a methoxy group on the aromatic ring, offers multiple points for chemical modification. This allows for the creation of a diverse library of derivatives with the potential for a wide range of biological activities. These application notes provide detailed protocols for the synthesis of various this compound derivatives and their subsequent biological screening for anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Synthesis of this compound Derivatives

The derivatization of this compound can be readily achieved through modification of the phenolic hydroxyl group and the methyl ester. The following protocols outline general procedures for the synthesis of ether, ester, and amide derivatives.

General Workflow for Derivatization

G M4MS This compound Ether Ether Derivatives M4MS->Ether Williamson Ether Synthesis Ester Ester Derivatives M4MS->Ester Esterification Amide Amide Derivatives M4MS->Amide Amidation Screening Biological Screening Ether->Screening Ester->Screening Amide->Screening

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the O-alkylation of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Protocol 2: Synthesis of Ester Derivatives via Acylation

This protocol details the esterification of the phenolic hydroxyl group.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure ester derivative.

Protocol 3: Synthesis of Amide Derivatives

This protocol describes the conversion of the methyl ester group to an amide.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Methanol

  • Sodium methoxide (catalytic amount, optional)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in methanol.

  • Add the desired amine (2.0-3.0 eq). For less reactive amines, a catalytic amount of sodium methoxide can be added.

  • Heat the mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If necessary, purify the crude product by recrystallization or column chromatography to obtain the desired amide derivative.

Biological Screening Protocols

A systematic approach to biological screening is crucial for identifying lead compounds. The following are standard in vitro assays for assessing the anti-inflammatory, anticancer, and antimicrobial activities of the synthesized derivatives.

General Biological Screening Workflow

G Library Derivative Library Primary Primary Screening Library->Primary Single Concentration Hit Hit Identification Primary->Hit Activity Threshold Dose Dose-Response Hit->Dose IC50 / MIC Determination Lead Lead Compound Dose->Lead

Caption: A typical workflow for biological screening of a compound library.

Protocol 4: Anti-inflammatory Activity Screening in RAW 264.7 Macrophages

This protocol measures the ability of the derivatives to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) determination

  • ELISA kits for TNF-α and IL-6

  • MTT reagent for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement (TNF-α and IL-6):

    • Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Protocol 5: Anticancer Activity Screening using MTT Assay

This colorimetric assay assesses the ability of the derivatives to inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Protocol 6: Antimicrobial Activity Screening via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

Quantitative data from the biological screenings should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
M4MS-E1 Ether15.2 ± 1.825.4 ± 2.122.1 ± 1.9
M4MS-E2 Ester8.7 ± 0.912.5 ± 1.310.8 ± 1.1
M4MS-A1 Amide22.5 ± 2.535.1 ± 3.230.4 ± 2.8
Dexamethasone Positive Control0.1 ± 0.020.05 ± 0.010.08 ± 0.01

Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

CompoundDerivative TypeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
M4MS-E3 Ether12.8 ± 1.518.2 ± 2.025.6 ± 2.8
M4MS-Es3 Ester5.4 ± 0.69.1 ± 1.111.3 ± 1.4
M4MS-A2 Amide30.1 ± 3.545.7 ± 4.952.3 ± 5.6
Doxorubicin Positive Control0.5 ± 0.070.8 ± 0.090.6 ± 0.08

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundDerivative TypeS. aureusE. coli
M4MS-E4 Ether1632
M4MS-Es4 Ester816
M4MS-A3 Amide64>128
Ciprofloxacin Positive Control0.50.25

Signaling Pathway Visualization

Understanding the potential mechanism of action is a key aspect of drug development. The following diagrams illustrate hypothetical signaling pathways that could be modulated by active this compound derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Derivative M4MS Derivative Derivative->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by a derivative.

Hypothetical Apoptotic Signaling Pathway in Cancer Cells

G Derivative M4MS Derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Signal CytC Cytochrome c Mitochondria->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic caspase pathway by a derivative.

Application Note: Quantification of Methyl 4-methoxysalicylate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methoxysalicylate is a key intermediate in the synthesis of various pharmaceutical compounds and is also found in some natural products. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and research purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Quantitative Data Summary

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the tables below.

Table 1: HPLC Method Parameters and System Suitability

ParameterValue
Column C8 (150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 35 °C[2]
Detection Wavelength 230 nm[2]
Injection Volume 5 µL[2]
Run Time Approximately 9 minutes[2]
Retention Time ~3.9 min[2]
Theoretical Plates >2000
Tailing Factor <1.5

Table 2: Method Validation Data

Validation ParameterResult
Linearity Range 25 - 150 µg/mL[3]
Correlation Coefficient (r²) >0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
    - Intra-day< 2.0%[1]
    - Inter-day< 2.0%[1]
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Glacial acetic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used.[1] Data acquisition and processing were performed using appropriate chromatography software.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 150 µg/mL.[3]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a solid sample:

  • Accurately weigh a portion of the homogenized sample containing an estimated 10 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.[2]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]

HPLC Analysis
  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions, quality control samples, and test samples.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original sample by applying the appropriate dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol sample Test Sample sample_extract Sample Extraction (Methanol & Sonication) sample->sample_extract working_std Working Standards (25-150 µg/mL) stock_sol->working_std hplc HPLC System (C8 Column, UV @ 230nm) working_std->hplc Inject filtered_sample Filtered Sample sample_extract->filtered_sample filtered_sample->hplc Inject chromatogram Chromatogram Acquisition hplc->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantification Sample Quantification chromatogram->quantification calibration->quantification report Final Report quantification->report

HPLC analytical workflow for this compound.

References

Application Note: Gas Chromatography Analysis of Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Methyl 4-methoxysalicylate using gas chromatography (GC). The described methodology is applicable for the determination of this compound in various sample matrices, which is crucial for quality control in pharmaceutical manufacturing and for research and development purposes. Detailed experimental protocols for sample preparation, GC system configuration, and data analysis are presented.

Introduction

This compound is a chemical compound with the formula C₉H₁₀O₄ and a molecular weight of 182.1733 g/mol .[1][2][3] It is also known as Methyl 2-hydroxy-4-methoxybenzoate.[1][2][3] Accurate and robust analytical methods are essential for the quantification of this analyte in various stages of drug development and production. Gas chromatography, owing to its high resolution and sensitivity, is a well-suited technique for this purpose. This document outlines a validated GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the analysis of this compound.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the specific sample matrix. A general procedure for a solid sample is provided below.

2.1.1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

2.1.2. Sample Solution Preparation

  • Accurately weigh a representative portion of the homogenized sample containing this compound.

  • Extract the analyte using a suitable organic solvent (e.g., methanol, ethyl acetate). The choice of solvent may need to be optimized based on the sample matrix.

  • For solid samples, techniques like ultrasonication or vortexing can be employed to ensure complete extraction.

  • Centrifuge or filter the extract to remove any particulate matter.

  • The final extract can be diluted as necessary to fall within the calibration range of the instrument.

Gas Chromatography (GC) Method

Two alternative GC methods are presented below, one with a polar column and another with a non-polar column. The choice of column will depend on the sample matrix and potential interfering compounds.

Table 1: Gas Chromatography (GC) Operating Conditions

ParameterMethod A (Polar Column)Method B (Non-Polar Column)
Column CP-Wax 52CBHP-5MS
Column Dimensions 25 m x 0.25 mm ID30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Injection Volume 1 µL1 µL
Injector Temperature 250 °C250 °C
Split Ratio 50:1 (can be adjusted)50:1 (can be adjusted)
Oven Program Initial: 60 °C, hold for 2 minRamp: 6 °C/min to 230 °C, hold for 10 minInitial: 70 °C, hold for 2 minRamp: 5 °C/min to 290 °C, hold for 10 min
Detector FID or MSFID or MS
FID Temperature 270 °C270 °C
MS Transfer Line 280 °C280 °C
MS Ion Source 230 °C230 °C
MS Quadrupole 150 °C150 °C
MS Mode Scan (m/z 40-450) or SIMScan (m/z 40-450) or SIM

Note: These parameters are starting points and may require optimization for specific applications and instrumentation.

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the sample solutions can then be determined from this curve.

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve/Extract weigh->dissolve filter Filter/Centrifuge dissolve->filter dilute Dilute to Working Concentration filter->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for GC analysis.

Analytical Method Validation Parameters

The logical relationship between key validation parameters for the analytical method is depicted below.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (%RSD) LOD LOD LOQ LOQ Linearity Linearity (r²) Range Range MethodValidation Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->LOD MethodValidation->LOQ MethodValidation->Linearity MethodValidation->Range

Caption: Key analytical method validation parameters.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol can be adapted for various sample matrices and is suitable for quality control and research applications in the pharmaceutical industry. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Application Notes and Protocols for Claisen Rearrangement of Methyl 4-Methoxysalicylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Claisen rearrangement of methyl 4-methoxysalicylate derivatives. This[1][1]-sigmatropic rearrangement is a key transformation for the synthesis of valuable intermediates in medicinal chemistry, particularly for the preparation of precursors to neuroreceptor ligands like Fallypride.

Introduction

The Claisen rearrangement is a powerful, thermally-driven, pericyclic reaction that involves the rearrangement of an allyl aryl ether to an ortho-allyl phenol.[2] This intramolecular process proceeds through a concerted, six-membered, chair-like transition state, leading to a highly predictable regioselectivity.[2] For derivatives of this compound, this reaction provides a strategic method to introduce an allyl group at the C5 position, yielding methyl 5-allyl-2-hydroxy-4-methoxybenzoate, a key building block for various complex molecules.

Reaction Scheme and Mechanism

The overall transformation involves two key steps: the O-allylation of this compound followed by the thermal Claisen rearrangement.

Step 1: O-Allylation

The phenolic hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate is first allylated using an allyl halide (e.g., allyl bromide) in the presence of a base.

Step 2: Claisen Rearrangement

The resulting methyl 2-(allyloxy)-4-methoxybenzoate is then heated, typically in a high-boiling solvent or neat, to induce the[1][1]-sigmatropic rearrangement. The reaction proceeds through a concerted mechanism, followed by tautomerization to restore aromaticity, yielding the thermodynamically stable phenolic product.

Below is a DOT script representation of the reaction mechanism.

Claisen Rearrangement Mechanism

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(allyloxy)-4-methoxybenzoate

This protocol describes the O-allylation of methyl 2-hydroxy-4-methoxybenzoate.

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure methyl 2-(allyloxy)-4-methoxybenzoate.

Protocol 2: Thermal Claisen Rearrangement

This protocol outlines the thermal rearrangement of methyl 2-(allyloxy)-4-methoxybenzoate to methyl 5-allyl-2-hydroxy-4-methoxybenzoate.

Materials:

  • Methyl 2-(allyloxy)-4-methoxybenzoate

  • High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional, can be run neat)

Procedure:

  • Place methyl 2-(allyloxy)-4-methoxybenzoate in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 200 °C.[3]

  • Maintain the temperature for 2 hours, monitoring the reaction by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, the product can be purified by vacuum distillation or by dissolving the mixture in a suitable organic solvent (e.g., diethyl ether) and washing with an acidic solution (e.g., 1 M HCl) to remove the high-boiling solvent.

  • The crude product can be further purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure methyl 5-allyl-2-hydroxy-4-methoxybenzoate.

Data Presentation

ParameterProtocol 1 (O-Allylation)Protocol 2 (Claisen Rearrangement)
Starting Material Methyl 2-hydroxy-4-methoxybenzoateMethyl 2-(allyloxy)-4-methoxybenzoate
Key Reagents Allyl bromide, K₂CO₃None (thermal)
Solvent AcetoneNeat or high-boiling solvent
Temperature Reflux200 °C[3]
Reaction Time Varies (TLC monitoring)2 hours[3]
Product Methyl 2-(allyloxy)-4-methoxybenzoateMethyl 5-allyl-2-hydroxy-4-methoxybenzoate
Purification Column ChromatographyColumn Chromatography / Distillation

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of methyl 5-allyl-2-hydroxy-4-methoxybenzoate.

experimental_workflow start Start: Methyl 2-hydroxy-4-methoxybenzoate allylation Step 1: O-Allylation (Allyl bromide, K2CO3, Acetone, Reflux) start->allylation workup1 Workup & Purification (Filtration, Extraction, Column Chromatography) allylation->workup1 intermediate Intermediate: Methyl 2-(allyloxy)-4-methoxybenzoate workup1->intermediate rearrangement Step 2: Claisen Rearrangement (Heat, 200°C, 2h) intermediate->rearrangement workup2 Workup & Purification (Extraction/Distillation, Column Chromatography) rearrangement->workup2 product Product: Methyl 5-allyl-2-hydroxy-4-methoxybenzoate workup2->product

Synthetic Workflow Diagram

Applications in Drug Development

Methyl 5-allyl-2-hydroxy-4-methoxybenzoate is a crucial intermediate in the synthesis of various pharmacologically active molecules. Notably, it serves as a precursor for the synthesis of Fallypride, a high-affinity dopamine D2/D3 receptor antagonist used as a radioligand in Positron Emission Tomography (PET) imaging to study neuropsychiatric disorders. The strategic placement of the allyl group allows for further functionalization and elaboration of the molecular scaffold.

References

Application Notes and Protocols for Bioassay Development: Methyl 4-methoxysalicylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-methoxysalicylate and its derivatives are compounds of interest for their potential therapeutic applications. This document provides detailed application notes and experimental protocols for a panel of bioassays to characterize the biological activity of these derivatives, focusing on their potential as skin lightening and anti-inflammatory agents.

Application Note 1: Tyrosinase Inhibition for Skin Lightening

This compound derivatives can be screened for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][2] Inhibition of tyrosinase is a primary mechanism for skin lightening agents used to treat hyperpigmentation disorders such as melasma and age spots.[1][2][3]

Quantitative Data Summary

The efficacy of this compound derivatives as tyrosinase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50).

CompoundDerivativeIC50 (µM)Percent Inhibition at 50 µM
M4S-001(Example Derivative A)15.2 ± 1.885%
M4S-002(Example Derivative B)32.5 ± 3.162%
M4S-003(Example Derivative C)> 10015%
Kojic Acid(Positive Control)8.9 ± 0.995%
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from established colorimetric tyrosinase inhibition assays.[3][4][5]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475-510 nm.[3][4][5] The presence of an inhibitor reduces the rate of dopachrome formation.[3]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound derivatives

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve test compounds and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer.

  • Assay Plate Setup:

    • Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells: Add 20 µL of vehicle (e.g., DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells: Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).

  • Reaction and Measurement:

    • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds.

Workflow Diagram

G prep Prepare Reagents (Enzyme, Substrate, Compounds) plate Set up 96-well plate (Test, Control, Blank) prep->plate add_enzyme Add Tyrosinase Solution plate->add_enzyme incubate1 Incubate at 25°C for 10 min add_enzyme->incubate1 add_substrate Add L-DOPA Solution incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 read Measure Absorbance at 475 nm incubate2->read calc Calculate % Inhibition and IC50 read->calc

Tyrosinase Inhibition Assay Workflow

Application Note 2: Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathways

This compound derivatives can be evaluated for their anti-inflammatory properties by assessing their impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[6][7][8] Dysregulation of these pathways is associated with chronic inflammatory diseases.[7]

Signaling Pathway Diagrams

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Transcription DNA->Genes

Simplified NF-κB Signaling Pathway

G Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates MAPK p38 MAPK MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response

Simplified p38 MAPK Signaling Pathway

Quantitative Data Summary

Inhibition of inflammatory mediators in a cell-based assay (e.g., LPS-stimulated RAW 264.7 macrophages).

CompoundDerivativeTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)NO Production Inhibition (IC50, µM)
M4S-001(Example Derivative A)25.4 ± 2.930.1 ± 3.545.2 ± 5.1
M4S-002(Example Derivative B)48.9 ± 5.255.6 ± 6.378.4 ± 8.9
Dexamethasone(Positive Control)0.1 ± 0.020.5 ± 0.075.8 ± 0.6
Experimental Protocol: Inhibition of NO Production in Macrophages

This protocol describes an in vitro assay to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Principle: LPS stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent. Anti-inflammatory compounds will inhibit this LPS-induced NO production.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the concentration of nitrite using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production and the IC50 values.

Application Note 3: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

To confirm that a this compound derivative directly binds to its intended intracellular target, a Cellular Thermal Shift Assay (CETSA) can be employed.[10][11][12][13]

Principle: CETSA is based on the principle that ligand binding to a protein increases its thermal stability.[10][12] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified to assess target engagement.[11][13]

Quantitative Data Summary

A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.

CompoundTarget ProteinTm without Compound (°C)Tm with Compound (°C)ΔTm (°C)
M4S-001Target X48.552.3+3.8
M4S-001Off-Target Y55.255.4+0.2
VehicleTarget X48.648.5-0.1
Experimental Protocol: Western Blot-based CETSA

Materials:

  • Cells expressing the target protein

  • This compound derivative

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Compound Treatment: Treat cells with the test compound or vehicle control.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge to separate the precipitated proteins from the soluble fraction.

  • Protein Quantification: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve and determine the Tm.

Workflow Diagram

G treat_cells Treat Cells with Compound heat_shock Heat Shock at Various Temps treat_cells->heat_shock lyse_cells Lyse Cells heat_shock->lyse_cells centrifuge Centrifuge to Separate Soluble Fraction lyse_cells->centrifuge sds_page SDS-PAGE of Soluble Proteins centrifuge->sds_page western_blot Western Blot for Target Protein sds_page->western_blot analyze Quantify Bands and Plot Melting Curve western_blot->analyze

CETSA Experimental Workflow

References

Application of Methyl 4-methoxysalicylate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxysalicylate, a derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities and potential therapeutic applications. Its structural modifications have led to the development of compounds with enhanced potency and selectivity for various biological targets. This document provides a comprehensive overview of the applications of this compound and its derivatives, complete with experimental protocols and quantitative data to support further research and development.

Key Biological Activities and Applications

This compound and its analogs have been investigated for several medicinal chemistry applications, primarily focusing on their anti-inflammatory, skin-lightening, and anticancer properties.

Anti-inflammatory Activity

Derivatives of methyl salicylate are known to possess significant anti-inflammatory properties. The primary mechanism for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1] Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Skin-Lightening Effects

Potassium 4-methoxysalicylate (4-MSK), the potassium salt of the carboxylic acid analog of this compound, is a well-established skin-lightening agent. Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Anticancer Potential

Recent research has explored the potential of methyl salicylate-based compounds as anticancer agents. These derivatives have been designed to target enzymes such as protein tyrosine phosphatase 1B (PTP1B) and methionine aminopeptidase (MetAP), which are implicated in cancer cell signaling and proliferation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives.

Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives

CompoundDose (mg/kg)Xylol-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)Reference
M210055.358.7[2]
M1410061.263.5[2]
M1510072.875.4[2]
M1610078.680.1[2]
Aspirin10045.248.9[2]
Indomethacin575.879.3[2]

Table 2: In Vitro Tyrosinase Inhibitory Activity of Potassium 4-methoxysalicylate (4-MSK)

CompoundTargetIC50Reference
Potassium 4-methoxysalicylate (4-MSK)Mushroom Tyrosinase4.02 mM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of methyl salicylate derivatives involves the reaction of methyl salicylate with an appropriate electrophile in the presence of a base. For example, piperazine-containing derivatives with anti-inflammatory activity have been synthesized via a multi-step reaction sequence.

Protocol for Synthesis of Methyl Salicylate Derivatives Bearing a Piperazine Moiety:

  • Step 1: Synthesis of intermediate methyl 2-(oxiran-2-ylmethoxy)benzoate. Methyl salicylate is reacted with 3-chloro-1,2-epoxypropane in the presence of potassium carbonate in acetone under reflux.

  • Step 2: Synthesis of intermediate carboxylic acids. The epoxide intermediate is reacted with various substituted benzoic acids to yield the corresponding carboxylic acid intermediates.

  • Step 3: Coupling with piperazine. The carboxylic acid intermediates are activated with thionyl chloride and then reacted with piperazine in the presence of acetic acid at room temperature.

  • Step 4: Final product synthesis. The resulting piperazine adduct is then reacted with various electrophiles in toluene under reflux to yield the final methyl salicylate derivatives.

In Vivo Anti-inflammatory Assays

This model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Grouping: Animals are randomly divided into a control group, a positive control group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the methyl salicylate derivative.

  • Drug Administration: Test compounds are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This is another common model for evaluating acute anti-inflammatory effects.

Protocol:

  • Animal Model: Male Kunming mice (18-22 g).

  • Grouping and Drug Administration: Similar to the carrageenan-induced paw edema model.

  • Induction of Edema: 30 minutes after drug administration, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear.

  • Sample Collection: 15 minutes after xylene application, mice are sacrificed, and circular sections (8 mm diameter) are removed from both ears and weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the weight difference between the right and left ear punches. The percentage of inhibition is calculated as: % Inhibition = [(W_c - W_t) / W_c] x 100 where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.

In Vitro Anti-inflammatory Assay

This assay determines the effect of a compound on the production of inflammatory mediators.

Protocol:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cells and incubating for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit melanin production.

Protocol:

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), and the test compound (e.g., Potassium 4-methoxysalicylate).

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 6.8).

  • Procedure: a. In a 96-well plate, add 140 µL of assay buffer, 20 µL of tyrosinase solution (e.g., 100 U/mL), and 20 µL of the test compound at various concentrations. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM). d. Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_c - A_s) / A_c] x 100 where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample with the inhibitor. The IC50 value is determined from a dose-response curve.

PTP1B Inhibitor Screening Assay

This assay is used to identify potential inhibitors of PTP1B, a target for anticancer and anti-diabetic drugs.

Protocol:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and the test compound.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the PTP1B enzyme solution and incubate at room temperature for 15 minutes. c. Initiate the reaction by adding the pNPP substrate. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding 1 M NaOH. f. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start This compound reaction Chemical Modification (e.g., Piperazine addition) start->reaction product Derivative Library reaction->product characterization Spectroscopic Analysis (NMR, MS) product->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) product->in_vitro in_vivo In Vivo Models (Anti-inflammatory, etc.) in_vitro->in_vivo Lead Compounds data Quantitative Data (IC50, % Inhibition) in_vivo->data sar Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization sar->optimization optimization->reaction Iterative Design

Caption: General workflow for the development of this compound derivatives.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Salicylates Salicylate Derivatives Salicylates->IKK Inhibition

Caption: The NF-κB signaling pathway and its potential inhibition by salicylate derivatives.

tyrosinase_inhibition_workflow start Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compound (e.g., 4-MSK) - Buffer mix Mix Enzyme and Test Compound in 96-well plate start->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add L-DOPA to initiate reaction preincubate->add_substrate measure Measure Absorbance at 475 nm over time add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-methoxysalicylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methoxysalicylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the methylation of 2,4-dihydroxybenzoic acid and the subsequent Fischer esterification of 4-methoxysalicylic acid.

Step 1: Methylation of 2,4-Dihydroxybenzoic Acid to 4-Methoxysalicylic Acid

Question 1: Why is the yield of 4-methoxysalicylic acid low?

Answer: Low yields in this step are often attributed to incomplete reaction or the formation of side products. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Insufficient Base: Ensure a sufficient molar ratio of sodium hydroxide to 2,4-dihydroxybenzoic acid is used to form the dianion, which is more reactive towards methylation at the 4-position. A recommended molar ratio is approximately 2.1:1 (sodium hydroxide: 2,4-dihydroxybenzoic acid)[1].

    • Inadequate Reaction Time or Temperature: The reaction typically requires incubation for several hours (e.g., 6-8 hours) at a controlled temperature (e.g., 30-40°C) to proceed to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Product Formation:

    • Formation of 2,4-dimethoxybenzoic acid: The hydroxyl group at the 2-position can also be methylated, leading to the formation of 2,4-dimethoxybenzoic acid as a major byproduct[1]. To minimize this, strictly control the amount of dimethyl sulfate used. A molar ratio of approximately 1.0-1.1:1 (dimethyl sulfate: 2,4-dihydroxybenzoic acid) is recommended[1].

    • Unreacted Starting Material: The presence of unreacted 2,4-dihydroxybenzoic acid can be addressed by ensuring proper reaction conditions as mentioned above.

Question 2: How can I effectively remove the 2,4-dimethoxybenzoic acid byproduct?

Answer: While optimizing the reaction conditions is the primary method to prevent the formation of 2,4-dimethoxybenzoic acid, purification of the crude 4-methoxysalicylic acid is often necessary. A common and effective method is recrystallization. The crude product can be dissolved in deionized water at an elevated temperature (e.g., 80°C), followed by hot filtration. This process helps to remove unreacted 2,4-dihydroxybenzoic acid, which is more soluble in hot water[1]. For the separation from the less polar 2,4-dimethoxybenzoic acid, careful recrystallization from a suitable solvent system is key.

Question 3: What is the purpose of heating the reaction mixture after the initial incubation period?

Answer: After the main reaction period (e.g., 6-8 hours at 30-40°C), the temperature is often raised to around 60-65°C for a shorter period (e.g., 30 minutes)[1]. This step is to ensure that any unreacted and potentially hazardous dimethyl sulfate is completely decomposed before the work-up procedure[1].

Step 2: Fischer Esterification of 4-Methoxysalicylic Acid to this compound

Question 1: My Fischer esterification reaction has a low yield. What are the common causes?

Answer: Fischer esterification is a reversible reaction, and low yields are a common issue. The primary factors influencing the yield are:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process[2][3]. To drive the equilibrium towards the product side, several strategies can be employed:

    • Use of Excess Alcohol: Using a large excess of methanol not only acts as a reactant but also as the solvent, shifting the equilibrium towards the formation of the methyl ester[3][4].

    • Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. While not always practical on a lab scale without specialized equipment like a Dean-Stark trap, minimizing water in the reaction setup is crucial[2].

  • Insufficient Catalyst: An adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of methanol[2].

  • Incomplete Reaction: The reaction may not have reached equilibrium. Monitor the reaction progress by TLC until the starting material (4-methoxysalicylic acid) is no longer visible.

Question 2: I am having trouble with the work-up and purification of this compound. What are the best practices?

Answer: A proper work-up is crucial for isolating a pure product. Here are some key steps and troubleshooting tips:

  • Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a saturated solution of sodium bicarbonate[5]. Be cautious as this will produce carbon dioxide gas.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane[5].

  • Removal of Unreacted Carboxylic Acid: If unreacted 4-methoxysalicylic acid is present, it can be removed by washing the organic layer with a mild base like a sodium bicarbonate solution. The carboxylate salt of the unreacted acid will be soluble in the aqueous layer[5].

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: A common and effective method is a two-step synthesis. The first step involves the selective methylation of 2,4-dihydroxybenzoic acid at the 4-position using dimethyl sulfate in an alkaline aqueous solution to produce 4-methoxysalicylic acid[1]. The second step is the Fischer esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst to yield this compound[2].

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the methylation and esterification reactions. By spotting the reaction mixture alongside the starting material(s) and observing the disappearance of the starting material spot(s) and the appearance of the product spot, you can determine when the reaction is complete.

Q3: Are there any specific safety precautions I should take?

A3: Yes, several safety precautions are necessary:

  • Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated acids , such as sulfuric acid, are corrosive and should be handled with care.

  • The neutralization step with sodium bicarbonate will produce CO2 gas, which can cause pressure buildup if not done in an open or vented container.

Q4: Can I use a different methylating agent instead of dimethyl sulfate?

A4: While other methylating agents exist, dimethyl sulfate is commonly used for this type of reaction in the literature due to its reactivity and cost-effectiveness. Any substitution would require a thorough literature search and optimization of reaction conditions.

Q5: What is the role of the base in the methylation step?

A5: The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid to form phenoxides. The phenoxide is a much stronger nucleophile than the neutral hydroxyl group, thus facilitating the reaction with the electrophilic dimethyl sulfate.

Data Presentation

Table 1: Optimized Reaction Conditions for Methylation of 2,4-Dihydroxybenzoic Acid
ParameterRecommended ConditionPurposePotential Issue if Deviated
Molar Ratio (NaOH : Acid) ~2.1 : 1[1]To form the dianion for selective methylation.Incomplete reaction, lower yield.
Molar Ratio (DMS : Acid) ~1.0-1.1 : 1[1]To minimize di-methylation.Formation of 2,4-dimethoxybenzoic acid.
Temperature 30-40°C[1]To control the reaction rate and selectivity.Increased side product formation at higher temperatures.
Reaction Time 6-8 hours[1]To ensure the reaction goes to completion.Incomplete reaction, lower yield.
Table 2: General Parameters for Fischer Esterification of 4-Methoxysalicylic Acid
ParameterRecommended ConditionPurposePotential Issue if Deviated
Methanol Large excess (used as solvent)[3][4]To drive the equilibrium towards the product.Lower yield due to unfavorable equilibrium.
Catalyst Catalytic amount of conc. H₂SO₄To protonate the carbonyl and increase reactivity.Slow or no reaction.
Temperature RefluxTo increase the reaction rate.Potential for side reactions if too high.
Reaction Time Varies (monitor by TLC)To ensure the reaction goes to completion.Incomplete reaction or product degradation if too long.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxysalicylic Acid
  • In a suitable reaction vessel, dissolve sodium hydroxide (approx. 2.1 molar equivalents) in deionized water.

  • Cool the solution to room temperature and then slowly add 2,4-dihydroxybenzoic acid (1 molar equivalent) while keeping the temperature below 30°C[1].

  • Once the solid has completely dissolved, cool the mixture to 20°C[1].

  • Slowly add dimethyl sulfate (approx. 1.1 molar equivalents) dropwise, ensuring the temperature does not exceed 40°C[1].

  • After the addition is complete, stir the mixture at 30-40°C for 6 hours[1].

  • Heat the reaction mixture to 60°C for 30 minutes to decompose any remaining dimethyl sulfate[1].

  • Cool the mixture to room temperature and acidify with 10% hydrochloric acid to a pH of 1. A white solid should precipitate[1].

  • Collect the solid by suction filtration, wash with deionized water, and dry to obtain the crude 4-methoxysalicylic acid[1].

  • For purification, the crude product can be recrystallized from hot deionized water[1].

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • To a round-bottom flask, add 4-methoxysalicylic acid and a large excess of methanol (e.g., 10-20 molar equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Fischer Esterification start 2,4-Dihydroxybenzoic Acid react1 Dissolve in aq. NaOH start->react1 react2 Add Dimethyl Sulfate (30-40°C, 6h) react1->react2 quench1 Heat to 60°C (30 min) react2->quench1 workup1 Acidify with HCl (pH 1) quench1->workup1 purify1 Filter, Wash & Dry workup1->purify1 intermediate Crude 4-Methoxysalicylic Acid purify1->intermediate react3 Dissolve in Methanol + H₂SO₄ catalyst intermediate->react3 reflux Reflux until completion (Monitor by TLC) react3->reflux workup2 Quench with water & Extract reflux->workup2 wash Wash with NaHCO₃ & Brine workup2->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate solvent dry->evap final_product This compound evap->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Yield or Impure Product step_check Which step is problematic? start->step_check methylation Step 1: Methylation step_check->methylation Methylation esterification Step 2: Esterification step_check->esterification Esterification methylation_issue Issue? methylation->methylation_issue esterification_issue Issue? esterification->esterification_issue incomplete_methylation Incomplete Reaction methylation_issue->incomplete_methylation Unreacted Starting Material side_product Side Product (Di-ether) methylation_issue->side_product Impurity Detected solution_incomplete Check NaOH:Acid ratio (~2.1:1) Increase reaction time/temp incomplete_methylation->solution_incomplete solution_side_product Check DMS:Acid ratio (~1.1:1) Purify by recrystallization side_product->solution_side_product low_yield_ester Low Yield esterification_issue->low_yield_ester Low Conversion purification_issue Purification Difficulty esterification_issue->purification_issue Contaminated Product solution_low_yield Use large excess of Methanol Ensure sufficient catalyst Check reaction time low_yield_ester->solution_low_yield solution_purification Wash with NaHCO₃ to remove acid Recrystallize or use column chromatography purification_issue->solution_purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Identification of byproducts in Methyl 4-methoxysalicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxysalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory-scale synthetic routes include:

  • Fischer Esterification: Reaction of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Methylation of a Dihydroxybenzoate Precursor: Selective methylation of methyl 2,4-dihydroxybenzoate. The phenolic hydroxyl at the 4-position is typically more reactive.

  • Williamson Ether Synthesis followed by Esterification: Synthesis of 4-methoxysalicylic acid from a 4-halosalicylic acid precursor, followed by esterification.

Q2: What is the most common byproduct in the synthesis of this compound and why does it form?

A2: The most prevalent byproduct is Methyl 2,4-dimethoxybenzoate. This impurity arises from the over-methylation of the starting material or the product, where the phenolic hydroxyl group at the 2-position is also methylated. This is particularly common when using strong methylating agents like dimethyl sulfate.[1]

Q3: How can I minimize the formation of the over-methylated byproduct, Methyl 2,4-dimethoxybenzoate?

A3: To minimize the formation of Methyl 2,4-dimethoxybenzoate, consider the following strategies:

  • Stoichiometric control of the methylating agent: Use a carefully controlled molar ratio of the methylating agent to the starting material. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-methylation.

  • Choice of base and reaction conditions: When starting from a dihydroxy precursor, a milder base and lower reaction temperatures can favor mono-methylation.

  • Protecting groups: Although more complex, using a protecting group for the more reactive hydroxyl group can ensure selective methylation.

Q4: Can unreacted starting materials be a source of impurities?

A4: Yes, unreacted starting materials are a common source of impurities. For instance, in the Fischer esterification of 4-methoxysalicylic acid, incomplete reaction will leave residual 4-methoxysalicylic acid in the final product.

Q5: What are some potential impurities from the synthesis of the precursor, 4-methoxysalicylic acid?

A5: If you are synthesizing 4-methoxysalicylic acid, potential byproducts can carry over into your this compound synthesis. For example:

  • From p-hydroxybenzoic acid: Incomplete methylation can result in residual p-hydroxybenzoic acid.

  • From 2,4-dihydroxybenzoic acid: Besides the desired product, the isomeric 2-methoxy-4-hydroxybenzoic acid and the over-methylated 2,4-dimethoxybenzoic acid can be formed.[1]

Troubleshooting Guides

Problem 1: Low yield of this compound.
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Reversible reaction (Fischer esterification)Use an excess of methanol or remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.
Loss of product during workupEnsure proper pH adjustment during extraction to keep the product in the organic layer. Minimize the number of transfer steps.
Inefficient purificationOptimize the solvent system for column chromatography or the solvent for recrystallization to minimize product loss.
Problem 2: Presence of a major byproduct with a higher Rf value on TLC.

This is likely the over-methylated byproduct, Methyl 2,4-dimethoxybenzoate.

Confirmation Corrective Action
Characterize the byproduct using ¹H NMR and Mass Spectrometry. The ¹H NMR of Methyl 2,4-dimethoxybenzoate will show two methoxy signals.Reduce the amount of methylating agent in subsequent reactions. Optimize reaction temperature and time. Purify the product using column chromatography.
Problem 3: Presence of a byproduct with a lower Rf value on TLC.

This is likely the unreacted starting material, 4-methoxysalicylic acid.

Confirmation Corrective Action
Co-spot with the starting material on the TLC plate. The spot for the impurity should have the same Rf as the starting material.Increase the reaction time or the amount of the other reactant (e.g., methanol in esterification). Purify the product by washing the organic extract with a mild base (e.g., sodium bicarbonate solution) to remove the acidic starting material.

Data Presentation

Table 1: Typical Impurity Profile in this compound Synthesis

Compound Typical Retention Time (HPLC) Expected m/z (EI-MS) Potential Origin
This compound10.5 min182Desired Product
4-Methoxysalicylic acid8.2 min168Unreacted Starting Material
Methyl 2,4-dimethoxybenzoate12.1 min196Over-methylation
p-Hydroxybenzoic acid6.5 min138Impurity in Starting Material
Salicylic acid7.8 min138Isomeric byproduct from precursor synthesis

Note: Retention times are illustrative and will vary depending on the specific HPLC method.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation (Rf of the product around 0.4-0.5).

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the reaction mixture, the starting material, and a co-spot (mixture of both) on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 305 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and identify and quantify the peaks based on the retention times and peak areas of known standards.

Protocol 3: ¹H NMR for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Expected Chemical Shifts for this compound (in CDCl₃):

    • δ ~10.8 ppm (s, 1H, -OH)

    • δ ~7.8 ppm (d, 1H, Ar-H)

    • δ ~6.4 ppm (dd, 1H, Ar-H)

    • δ ~6.3 ppm (d, 1H, Ar-H)

    • δ ~3.9 ppm (s, 3H, -COOCH₃)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

  • Expected Chemical Shifts for Methyl 2,4-dimethoxybenzoate (in CDCl₃):

    • δ ~7.8 ppm (d, 1H, Ar-H)

    • δ ~6.5 ppm (dd, 1H, Ar-H)

    • δ ~6.4 ppm (d, 1H, Ar-H)

    • δ ~3.9 ppm (s, 3H, -COOCH₃)

    • δ ~3.85 ppm (s, 3H, -OCH₃)

    • δ ~3.80 ppm (s, 3H, -OCH₃)

Visualizations

Synthesis_Byproducts cluster_start Starting Materials cluster_reaction Fischer Esterification cluster_products Products & Byproducts 4-Methoxysalicylic_Acid 4-Methoxysalicylic Acid Reaction_Conditions H₂SO₄ (cat.) Heat 4-Methoxysalicylic_Acid->Reaction_Conditions Unreacted_SM Unreacted 4-Methoxysalicylic Acid 4-Methoxysalicylic_Acid->Unreacted_SM Incomplete Reaction Methanol Methanol Methanol->Reaction_Conditions Methyl_4_methoxysalicylate This compound (Desired Product) Reaction_Conditions->Methyl_4_methoxysalicylate Water Water Reaction_Conditions->Water Over_methylated Methyl 2,4-dimethoxybenzoate (Over-methylation) Methyl_4_methoxysalicylate->Over_methylated Excess Methylating Agent

Caption: Potential byproducts in the Fischer esterification synthesis of this compound.

Troubleshooting_Workflow Start Impurity Detected in Product TLC_Analysis Perform TLC Analysis (vs. Starting Material) Start->TLC_Analysis Rf_Higher Impurity Rf > Product Rf? TLC_Analysis->Rf_Higher Over_methylation Likely Over-methylated Byproduct Rf_Higher->Over_methylation Yes Unreacted_SM Likely Unreacted Starting Material Rf_Higher->Unreacted_SM No Confirm_Structure Confirm Structure (NMR, MS) Over_methylation->Confirm_Structure Unreacted_SM->Confirm_Structure Optimize_Reaction Optimize Reaction: - Reduce Methylating Agent - Adjust Temperature/Time Confirm_Structure->Optimize_Reaction Over-methylated Increase_Conversion Optimize Reaction: - Increase Reaction Time - Use Excess Reagent Confirm_Structure->Increase_Conversion Unreacted SM Purify Purify Product (Column Chromatography or Recrystallization) Optimize_Reaction->Purify Increase_Conversion->Purify End Pure Product Purify->End

Caption: A logical workflow for identifying and addressing common impurities in this compound synthesis.

References

Technical Support Center: Purification of Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of methyl 4-methoxysalicylate by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). In cases where the compound shows instability or degradation on silica, alternative stationary phases like neutral alumina or Florisil can be considered.[1]

Q2: How do I determine the best eluent (solvent system) for the column?

A2: The ideal eluent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common starting point.[2] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.35 for this compound. This Rf range typically provides the best separation from impurities.[1]

Q3: My crude product is a solid. How should I load it onto the column?

A3: There are two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully pipette this solution onto the top of the packed silica bed.[3] This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[2][3] Dry loading is the preferred method as it often results in sharper bands and better separation.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic ring. It can be easily visualized on TLC plates containing a fluorescent indicator (e.g., F254) under a UV lamp at 254 nm.[4] Additionally, staining with a potassium permanganate (KMnO₄) solution can be used as a secondary visualization method.

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1. For a relatively straightforward separation, a 30-50:1 ratio is often sufficient. For difficult separations of closely related impurities, a higher ratio (e.g., 100:1) may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product Not Eluting (Stuck at the top of the column)The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15%, then 20%. Perform this change in steps to avoid eluting impurities along with your product.[1]
Product Elutes Too Quickly (Comes out with the solvent front)The eluent system is too polar.Start again with a less polar solvent system. Develop a new system using TLC to find an appropriate Rf value (0.2-0.35).[2]
Poor Separation (Product is mixed with impurities)1. Inappropriate solvent system.2. Column was overloaded with crude material.3. Column was packed improperly (channeled).4. Sample band was too wide during loading.1. Find a solvent system that gives better separation (ΔRf > 0.2) on TLC.2. Reduce the amount of crude material loaded onto the column.3. Repack the column carefully, ensuring a level and well-compacted bed.4. Use the dry loading technique to ensure a narrow sample band.[2][3]
Streaking or "Tailing" of the Product Spot 1. The compound may be acidic and interacting strongly with the silica.2. The column may be overloaded.3. The compound is degrading on the silica gel.1. Add a small amount of a modifier to the eluent, such as 0.5-1% acetic acid (if the compound is acidic) or triethylamine (if basic).2. Use less sample material.3. Consider switching to a deactivated silica gel or an alternative stationary phase like alumina. A 2D TLC can help diagnose instability.[1]
No Product Recovered from Any Fractions 1. The compound decomposed on the column.2. The collected fractions are too dilute for the product to be detected by TLC.3. The product never eluted from the column.1. Check for compound stability on a small amount of silica before chromatography.[1]2. Combine and concentrate the fractions where you expected to find the product and re-run the TLC.[5]3. Flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) to see if the compound elutes.

Experimental Protocol

Preparation and Packing of the Column
  • Select a glass column of an appropriate size for the amount of silica gel needed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired height is reached. Do not let the top of the silica bed run dry.

  • Once packed, add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, creating a level surface.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column using a pipette or by pouring it gently down the side of the column.

  • Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle air pressure to the top of the column to achieve a steady flow rate (drip rate of about 1-2 drops per second).

  • Start with a low polarity eluent and, if necessary, gradually increase the polarity during the run (gradient elution) based on TLC monitoring.

Monitoring and Analysis
  • Monitor the progress of the separation by collecting small samples from the eluting solvent and spotting them on a TLC plate.

  • Spot the crude material and the desired product (if a pure sample is available) as references.

  • Visualize the TLC plate under a UV lamp to identify which fractions contain the pure this compound.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Method Development Data (Hypothetical)

The following table provides representative TLC data for optimizing the separation of this compound.

Solvent System (Hexanes:Ethyl Acetate)Rf of Impurity A (Less Polar)Rf of this compoundRf of Impurity B (More Polar)Comments
95:50.550.150.05Poor movement of the target compound.
90:100.700.300.12Good starting point. Clear separation.
85:150.820.450.25Product moves too fast; risk of co-elution with Impurity A.
80:200.900.580.38Poor separation between all components.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC 1. TLC Analysis (Find Optimal Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Purified Methyl 4-methoxysalicylate Evap->Pure

Caption: Experimental workflow for purifying this compound.

G Start Problem Encountered During Chromatography Q1 Is the product's Rf value on TLC < 0.1? Start->Q1 A1 Increase eluent polarity. (e.g., 10% EtOAc -> 15% EtOAc) Q1->A1 Yes Q2 Is the product's Rf value on TLC > 0.5? Q1->Q2 No End Problem Resolved A1->End A2 Decrease eluent polarity. (e.g., 10% EtOAc -> 5% EtOAc) Q2->A2 Yes Q3 Are spots streaking or tailing? Q2->Q3 No A2->End A3 Consider dry loading. Check for compound degradation. Add modifier (e.g., 0.5% AcOH). Q3->A3 Yes Fail Poor Separation? Re-evaluate solvent system using TLC for better ΔRf. Q3->Fail No A3->End

Caption: Troubleshooting flowchart for column chromatography issues.

References

Troubleshooting low yield in Methyl 4-methoxysalicylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-methoxysalicylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the general areas I should investigate?

Low yields can stem from several factors throughout the synthetic process. The primary areas to review are the reaction conditions, the purity of your starting materials, and the efficiency of your workup and purification procedures. Incomplete reactions, the formation of side products, and loss of product during isolation are the most common culprits. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to distinguish between an incomplete reaction and the formation of unexpected byproducts.[1]

Q2: I am attempting a Williamson ether synthesis to methylate a dihydroxy-benzoic acid derivative and getting a mixture of products. How can I improve regioselectivity for the 4-position hydroxyl group?

Achieving high regioselectivity in the O-methylation of precursors like 2,4-dihydroxybenzoic acid or its methyl ester is critical. The hydroxyl group at the 4-position is generally more acidic and less sterically hindered than the one at the 2-position, which favors its selective alkylation. However, to minimize the formation of the 2-O-methyl isomer or the 2,4-di-O-methyl byproduct, careful control of reaction conditions is necessary.

Using a mild base and a suitable solvent can significantly enhance selectivity. For similar substrates, cesium bicarbonate in acetonitrile has been shown to provide excellent regioselectivity for the 4-position.[2][3] It is also crucial to use a controlled stoichiometry of the methylating agent (e.g., dimethyl sulfate or methyl iodide), typically around 1.0 to 1.1 equivalents, to reduce the chance of double alkylation.

Q3: My Fischer esterification of 4-methoxysalicylic acid is not going to completion. How can I improve the yield?

Fischer esterification is an equilibrium-limited reaction.[4][5] To drive the reaction toward the formation of the methyl ester product, you must shift the equilibrium. There are two primary strategies to achieve this:

  • Use of Excess Alcohol : Employing a large excess of methanol, which often doubles as the reaction solvent, shifts the equilibrium to the product side according to Le Châtelier's principle.[5][6]

  • Removal of Water : Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the starting carboxylic acid.[4] Actively removing water as it forms will drive the reaction to completion. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4][5]

Additionally, ensure you are using a sufficient catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

Q4: I'm observing a significant amount of the dialkylated byproduct (Methyl 2,4-dimethoxybenzoate). How can I prevent this?

The formation of the dialkylated product occurs when both hydroxyl groups of the starting material (e.g., methyl 2,4-dihydroxybenzoate) are methylated. To prevent this, consider the following:

  • Controlled Stoichiometry : Use only a slight excess (approx. 1.05 equivalents) of your methylating agent.

  • Reaction Temperature : Lowering the reaction temperature can sometimes improve selectivity and reduce the rate of the second methylation.

  • Choice of Base : A weaker base may deprotonate the more acidic 4-OH selectively, disfavoring the deprotonation and subsequent methylation of the 2-OH.

Q5: During the workup and purification, I'm losing a significant amount of my product. What are some best practices for isolation?

Product loss during workup and purification is a common issue. Key steps to optimize include:

  • Neutralization and Extraction : After the reaction, the mixture is often quenched with water and extracted with an organic solvent like dichloromethane or ethyl acetate.[1] If your reaction mixture is acidic, a careful wash with a saturated sodium bicarbonate solution will neutralize the acid catalyst and remove any unreacted acidic starting materials by converting them into their water-soluble salts.[5][7]

  • Breaking Emulsions : If emulsions form during extraction, washing with brine (a saturated NaCl solution) can help break them.[5]

  • Purification : The final product is often purified by silica gel column chromatography.[1] Careful selection of the eluent system is critical to ensure good separation from any remaining starting materials or byproducts. Recrystallization is another potential purification method if a suitable solvent system can be found.[8]

Troubleshooting Summary

The table below outlines common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction (equilibrium not shifted for esterification).2. Insufficient catalyst.3. Low reaction temperature or short reaction time.4. Impure or wet reagents/solvents.1. For esterification, use excess methanol and/or remove water.[5]2. Ensure an adequate amount of acid catalyst is used.3. Increase temperature to a gentle reflux and monitor by TLC until starting material is consumed.[1]4. Use anhydrous solvents and high-purity starting materials.
Mixture of Isomers (2-O-methyl vs. 4-O-methyl) 1. Lack of regioselectivity during O-methylation.2. Harsh reaction conditions (strong base, high temperature).1. Use a milder base (e.g., CsHCO₃, K₂CO₃).[2]2. Optimize solvent (e.g., acetonitrile, acetone).3. Perform the reaction at a lower temperature.
Significant Dialkylated Byproduct 1. Excess methylating agent used.2. Reaction time is too long or temperature is too high.1. Use a controlled amount of the methylating agent (1.0-1.1 equivalents).2. Monitor the reaction closely with TLC and stop it once the mono-alkylated product is maximized.
Dark Brown/Black Reaction Mixture 1. Decomposition of starting materials or product.2. Polymerization or other side reactions.[5]1. Lower the reaction temperature.2. Use a milder acid catalyst for esterification if possible.3. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive.
Product Loss During Workup 1. Incomplete extraction from the aqueous layer.2. Emulsion formation.3. Accidental removal of product during basic wash.1. Perform multiple extractions with the organic solvent.2. Add brine to break emulsions.[5]3. Ensure the pH of the aqueous layer during a basic wash is not excessively high, which could potentially hydrolyze the ester.

Key Experimental Protocols

Two common routes for synthesizing this compound are detailed below.

Protocol 1: Fischer Esterification of 4-Methoxysalicylic Acid

This is a straightforward, one-step method assuming the starting material is commercially available.

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxysalicylic acid (1.0 eq.) in a large excess of anhydrous methanol (can be used as the solvent).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the stirring solution.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70°C) for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography or recrystallization.[1]

Protocol 2: Two-Step Synthesis from Methyl 2,4-dihydroxybenzoate

This route involves the selective O-methylation of a commercially available precursor.

Step A: Selective O-methylation of Methyl 2,4-dihydroxybenzoate

  • Dissolve methyl 2,4-dihydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) (approx. 1.1-1.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add dimethyl sulfate or methyl iodide (1.0-1.1 eq.) dropwise to the suspension.

  • Heat the reaction to a gentle reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

Workup and Purification:

  • Filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography to isolate this compound from any unreacted starting material or byproducts.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Route 1 cluster_1 Route 2 SM1 2,4-Dihydroxybenzoic Acid INT1 Methyl 2,4-dihydroxybenzoate SM1->INT1 Esterification (MeOH, H+) PROD This compound INT1->PROD Selective O-methylation (MeI, K2CO3) SM2 2,4-Dihydroxybenzoic Acid INT2 4-Methoxysalicylic Acid SM2->INT2 Selective O-methylation (DMS, Base) PROD2 This compound INT2->PROD2 Esterification (MeOH, H+)

Caption: Common synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Key Parameter Relationships

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Temp Temp Temp->Yield affects rate SideRxns Side Reactions Temp->SideRxns Time Time Time->Yield affects completion Base Base Base->Yield affects selectivity Base->Purity improves Stoich Stoich Stoich->Yield affects byproducts Stoich->SideRxns causes SideRxns->Purity reduces

Caption: Influence of reaction parameters on synthesis outcome.

References

Stability of Methyl 4-methoxysalicylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-methoxysalicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound, as an ester, is susceptible to hydrolysis under both acidic and basic conditions. The ester bond is cleaved, yielding 4-methoxysalicylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis is faster under basic conditions (saponification) than in acidic environments.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products resulting from the hydrolysis of this compound are:

  • Under acidic conditions: 4-methoxysalicylic acid and methanol.[1]

  • Under basic conditions: The sodium salt of 4-methoxysalicylic acid (sodium 4-methoxysalicylate) and methanol.[1]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation of this compound and quantifying its parent compound and degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase HPLC method can effectively separate the more non-polar this compound from its more polar degradation product, 4-methoxysalicylic acid.

Q4: Are there any special precautions I should take during sample preparation for HPLC analysis to avoid unintended degradation?

A4: Yes, to prevent unintended hydrolysis of the ester during sample preparation, it is crucial to control the sample's environment. Key precautions include:

  • Temperature Control: Process samples at low temperatures (e.g., on ice) to slow down the rate of hydrolysis.[2]

  • pH Adjustment: If possible, maintain the sample at a slightly acidic pH (around 3-4) to minimize the rate of both acid- and base-catalyzed hydrolysis.[2]

  • Use of Anhydrous Solvents: When dissolving or diluting the sample, use high-purity, anhydrous solvents to minimize the presence of water.

  • Minimize Time in Solution: Analyze the samples as quickly as possible after preparation to reduce the time the ester is exposed to conditions that could cause hydrolysis.

Troubleshooting Guides

Issue 1: Unexpectedly Low Assay Value for this compound

Possible Cause 1: Degradation during the experiment or sample workup.

  • Troubleshooting Steps:

    • Review the pH and temperature conditions of your experiment. Avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.

    • During sample workup, use cold solutions and minimize the time the sample is in an aqueous environment.[3]

    • Neutralize any acidic or basic catalysts as quickly and gently as possible. A wash with cold, saturated sodium bicarbonate solution can neutralize acid catalysts, while a wash with cold, dilute acid can neutralize basic catalysts.[3]

Possible Cause 2: Incomplete extraction of the compound.

  • Troubleshooting Steps:

    • Ensure the solvent used for extraction has the appropriate polarity to efficiently dissolve this compound.

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve extraction efficiency.

    • A brine wash after aqueous washes can help to reduce the solubility of the ester in the remaining aqueous phase, driving it into the organic layer.[3]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Cause 1: Formation of degradation products.

  • Troubleshooting Steps:

    • The primary degradation product, 4-methoxysalicylic acid, will have a shorter retention time than the parent compound in a reversed-phase HPLC system due to its increased polarity.

    • To confirm the identity of the degradation peak, you can run a standard of 4-methoxysalicylic acid under the same HPLC conditions.

    • If other unexpected peaks are present, consider the possibility of secondary degradation products or interactions with other components in your sample matrix.

Possible Cause 2: Contamination of the HPLC system or sample.

  • Troubleshooting Steps:

    • Ensure the mobile phase is prepared with high-purity solvents and is properly degassed.[4][5]

    • Flush the HPLC system thoroughly to remove any residual contaminants.[4]

    • Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[6]

Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

Possible Cause 1: Issues with the mobile phase.

  • Troubleshooting Steps:

    • Ensure the mobile phase is well-mixed and the composition is consistent.[4]

    • If the mobile phase contains a buffer, ensure it is within its effective buffering range and that the concentration is sufficient to control the ionization state of the analytes.[7] A change in pH can significantly alter the retention time of ionizable compounds like 4-methoxysalicylic acid.[8]

Possible Cause 2: Column degradation or contamination.

  • Troubleshooting Steps:

    • Use a guard column to protect the analytical column from strongly retained impurities.[8]

    • If the column performance has degraded, try flushing it with a strong solvent to remove contaminants.[4]

    • Ensure the column is operated within its recommended pH and temperature ranges to prevent damage to the stationary phase.

Data Presentation

Table 1: Forced Degradation of Methyl Salicylate under Acidic and Basic Conditions [9]

Stress ConditionReagentTime (hours)TemperatureApproximate Degradation (%)Primary Degradation Product
Acidic Hydrolysis1 M Hydrochloric Acid24Room Temperature~24.4%Salicylic Acid
Basic Hydrolysis (Saponification)1 M Sodium Hydroxide4Room TemperatureNot specified, but hydrolysis is expected to be significantSodium Salicylate

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol provides a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.

    • Keep the solution at room temperature and take aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an appropriate amount of 1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide.

    • Keep the solution at room temperature and take aliquots at specified time points (e.g., 0, 1, 2, and 4 hours).

    • Before HPLC analysis, neutralize the aliquots with an appropriate amount of 1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of 4-methoxysalicylic acid over time.

Protocol 2: Reversed-Phase HPLC Method for Stability Analysis

This protocol outlines a starting point for developing an HPLC method for the analysis of this compound and its primary degradation product. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to control pH and suppress ionization) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at a wavelength where both the parent compound and the degradation product have good absorbance (e.g., around 230-254 nm, to be determined by UV scan).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Visualizations

M4MS This compound Acid Acidic Conditions (H+, H2O) Base Basic Conditions (OH-, H2O) MSA 4-Methoxysalicylic Acid Acid->MSA MeOH Methanol Acid->MeOH + Base->MeOH + MSASalt 4-Methoxysalicylate Salt Base->MSASalt

Caption: Degradation pathways of this compound under acidic and basic conditions.

start Start: Sample Preparation stress Forced Degradation (Acid/Base Treatment) start->stress neutralize Neutralization stress->neutralize dilute Dilution with Mobile Phase neutralize->dilute filter Sample Filtration (0.45 µm) dilute->filter inject HPLC Injection filter->inject analyze Data Analysis (Peak Area vs. Time) inject->analyze end End: Stability Assessment analyze->end problem Low Assay Value or Unexpected Peaks check_conditions Review Experimental Conditions (pH, Temp, Time) problem->check_conditions Is degradation suspected? check_workup Evaluate Sample Workup (Extraction, Washes) problem->check_workup Is recovery low? check_hplc Troubleshoot HPLC System (Mobile Phase, Column, Contamination) problem->check_hplc Are there analytical artifacts? degradation Conclusion: Degradation Occurred check_conditions->degradation loss Conclusion: Sample Loss check_workup->loss hplc_issue Conclusion: Analytical Issue check_hplc->hplc_issue

References

Navigating Solubility Challenges with Methyl 4-methoxysalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when using Methyl 4-methoxysalicylate in chemical reactions. The information is designed to offer practical solutions and detailed experimental protocols to ensure the smooth progression of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to light yellow crystalline powder. Its solubility is largely dependent on the polarity of the solvent. It is generally insoluble in water and shows limited solubility in non-polar solvents.[1][2] It exhibits slight solubility in moderately polar solvents like chloroform and methanol and is soluble in more polar organic solvents like acetone.[1][2]

Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

When encountering solubility issues, a systematic approach to solvent selection is crucial.

  • Consult Solvent Polarity Charts: Start by selecting a solvent with a polarity that is a good match for this compound. Polar aprotic solvents are often a good starting point.

  • Perform Small-Scale Solubility Tests: Before setting up a large-scale reaction, test the solubility of a small amount of this compound in various potential solvents at the intended reaction temperature.

  • Consider Co-solvents: If the compound is not sufficiently soluble in a single solvent that is otherwise ideal for the reaction chemistry, the use of a co-solvent system can be effective. A small amount of a more polar, miscible solvent can significantly enhance solubility.

Q3: Can temperature be adjusted to improve the solubility of this compound?

Yes, for many compounds, solubility increases with temperature. If the reaction conditions permit, gradually increasing the temperature of the reaction mixture while monitoring for any degradation of starting materials or products can be a simple and effective way to improve solubility. However, it is important to first establish the thermal stability of all components of the reaction.

Q4: Are there any specific solvent recommendations for reactions involving this compound?

Based on its known solubility and the solubility of structurally similar compounds, the following solvents are recommended for consideration:

  • Good Solubility: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate.

  • Slight to Moderate Solubility: Chloroform, Dichloromethane, Methanol, Ethanol.

  • Insoluble: Water, Hexanes, Toluene.

A quantitative overview of solubility in various solvents is provided in the table below.

Data Presentation: Solubility of this compound

SolventChemical FormulaPolarity (Relative)Solubility Profile
WaterH₂O1.000Insoluble
MethanolCH₃OH0.762Slightly Soluble
AcetoneC₃H₆O0.355Soluble
ChloroformCHCl₃0.259Slightly Soluble
Ethyl AcetateC₄H₈O₂0.228Likely Soluble
Tetrahydrofuran (THF)C₄H₈O0.207Likely Soluble
Dichloromethane (DCM)CH₂Cl₂0.309Likely Soluble
Dimethylformamide (DMF)C₃H₇NO0.386Likely Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444Likely Soluble*
TolueneC₇H₈0.099Likely Poorly Soluble
HexaneC₆H₁₄0.009Likely Insoluble

Troubleshooting Guides

Issue 1: this compound Precipitates During Reaction

Possible Cause:

  • Change in temperature leading to decreased solubility.

  • Formation of a product that is insoluble in the reaction solvent.

  • The initial amount of solvent was insufficient for complete dissolution at the reaction concentration.

Troubleshooting Steps:

  • Increase Temperature: If the reaction chemistry allows, gently warm the reaction mixture to see if the precipitate redissolves.

  • Add a Co-solvent: Introduce a small amount of a polar aprotic solvent in which this compound is known to be highly soluble (e.g., DMF or DMSO).

  • Increase Solvent Volume: If the reaction concentration is high, diluting the reaction mixture with more of the primary solvent may resolve the issue.

Issue 2: Heterogeneous Reaction Mixture Leading to Slow or Incomplete Reaction

Possible Cause:

  • Poor solubility of this compound or another reactant in the chosen solvent system.

Troubleshooting Steps:

  • Solvent Screening: Conduct a systematic screening of alternative solvents with varying polarities.

  • Employ a Co-solvent System: A mixture of two or more miscible solvents can provide the desired solubility for all reactants.

  • Utilize Phase Transfer Catalysis (for O-alkylation and similar reactions): If the reaction involves a deprotonated phenol (phenoxide) and an alkylating agent in a biphasic system (e.g., solid-liquid or liquid-liquid), a phase transfer catalyst can facilitate the reaction by bringing the reactants together across the phase boundary.

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening
  • To a series of small vials, add approximately 10 mg of this compound.

  • To each vial, add 1 mL of a different test solvent (e.g., THF, DMF, Toluene, Ethyl Acetate).

  • Stir or agitate the vials at room temperature for 10-15 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, gently warm the vials to the intended reaction temperature and observe for any changes in solubility.

  • Record the observations to determine the most suitable solvent for the reaction.

Protocol 2: O-Alkylation of this compound using a Co-solvent System

This protocol describes a general approach for an O-alkylation reaction where the solubility of this compound might be a concern.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable primary solvent (e.g., Acetone) at room temperature.

  • If solubility is limited, add a minimal amount of a co-solvent (e.g., DMF) dropwise until a homogeneous solution is obtained.

  • Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: O-Alkylation of this compound using Phase Transfer Catalysis

This protocol is suitable for reactions where the phenoxide of this compound is generated and needs to react with an alkylating agent in a separate phase.

  • To a round-bottom flask, add this compound (1 equivalent), a non-polar aprotic solvent (e.g., Toluene), and the alkylating agent (1.2 equivalents).

  • In a separate vessel, prepare an aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide).

  • Add the aqueous base to the organic mixture.

  • Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 equivalents).

  • Stir the biphasic mixture vigorously at the desired reaction temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues start Problem: Poor Solubility of this compound solubility_test Conduct Small-Scale Solubility Tests start->solubility_test solvent_selection Select Optimal Solvent or Co-solvent System solubility_test->solvent_selection reaction_setup Set up Reaction with Optimized Solvent System solvent_selection->reaction_setup ptc Consider Phase Transfer Catalysis (if applicable) solvent_selection->ptc monitor Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitor workup Reaction Work-up and Product Isolation monitor->workup end Pure Product workup->end ptc->reaction_setup

Caption: Workflow for troubleshooting solubility problems.

logical_relationship Decision Tree for Solvent Selection cluster_start cluster_yes cluster_no cluster_yes2 cluster_no2 start Is this compound soluble in the primary solvent? yes Proceed with Reaction start->yes Yes no No start->no start:e->no:w increase_temp Can reaction temperature be increased? no:e->increase_temp:w yes2 Increase Temperature and Monitor increase_temp->yes2 Yes no2 No increase_temp->no2 increase_temp:e->no2:w add_cosolvent Add a Co-solvent (e.g., DMF, DMSO) no2:e->add_cosolvent:w use_ptc Consider Phase Transfer Catalysis add_cosolvent->use_ptc If biphasic

References

Technical Support Center: Synthesis of 2,4-Dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on syntheses involving 2,4-dimethoxybenzaldehyde. The primary focus is on preventing the formation of the common impurity, 2,4-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of 2,4-dimethoxybenzoic acid formation during my reaction?

A1: The most common cause is the oxidation of the starting material, 2,4-dimethoxybenzaldehyde. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen) or other oxidizing agents. This can occur during the reaction itself or during the workup procedure.

Q2: How can I minimize the oxidation of 2,4-dimethoxybenzaldehyde?

A2: To minimize oxidation, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon gas) throughout the experiment. Additionally, using fresh, anhydrous solvents and reagents can help, as peroxides in older solvents can act as oxidizing agents. Careful control of the reaction temperature is also important, as higher temperatures can sometimes accelerate oxidation.

Q3: My reaction involves a Grignard reagent. Can this lead to the formation of 2,4-dimethoxybenzoic acid?

A3: While the Grignard reagent itself is a reducing agent, the formation of 2,4-dimethoxybenzoic acid can still occur. If the reaction is exposed to air, the unreacted 2,4-dimethoxybenzaldehyde can be oxidized. Furthermore, if carbon dioxide is inadvertently introduced (for example, from the atmosphere), the Grignard reagent can react with it to form a carboxylate, which upon acidic workup will yield a carboxylic acid.[1][2][3]

Q4: How can I remove 2,4-dimethoxybenzoic acid from my final product?

A4: 2,4-dimethoxybenzoic acid is an acidic impurity and can be effectively removed during the workup by performing an alkaline wash. By extracting the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), the acidic impurity will be deprotonated and dissolve in the aqueous layer, while the desired neutral product (often an alcohol in the case of Grignard reactions) will remain in the organic layer.

Q5: Why is my Grignard reaction with 2,4-dimethoxybenzaldehyde not starting?

A5: The initiation of a Grignard reaction can sometimes be challenging. Ensure that all your glassware is scrupulously dry and that you are using anhydrous solvents. The surface of the magnesium turnings can also have a passivating oxide layer. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help initiate the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Significant amount of 2,4-dimethoxybenzoic acid detected in the product. 1. Reaction was exposed to air (oxygen). 2. Contaminated reagents or solvents (e.g., presence of peroxides). 3. Inefficient removal during workup.1. Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon). 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. Perform a thorough alkaline wash (e.g., with saturated NaHCO₃ solution) during the workup. Repeat the wash if necessary.
Low yield of the desired alcohol product in a Grignard reaction. 1. Incomplete formation of the Grignard reagent. 2. Steric hindrance from the methoxy groups on the aldehyde. 3. Side reactions, such as enolization or reduction of the aldehyde.1. Ensure magnesium is activated and the reaction to form the Grignard reagent goes to completion. 2. Consider using a less sterically hindered Grignard reagent if possible. Allow for a longer reaction time or gentle heating. 3. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction.
Recovery of a large amount of unreacted 2,4-dimethoxybenzaldehyde. 1. Inactive Grignard reagent. 2. Insufficient amount of Grignard reagent used.1. Prepare the Grignard reagent fresh and ensure its activity. 2. Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde.
Formation of biphenyl as a major byproduct in a Grignard reaction with phenylmagnesium bromide. Coupling of the Grignard reagent with unreacted bromobenzene.This side reaction is favored at higher temperatures. Ensure the Grignard formation is controlled and consider adding the bromobenzene solution slowly to the magnesium.

Experimental Protocols

Key Experiment: Synthesis of (2,4-Dimethoxyphenyl)(phenyl)methanol via Grignard Reaction

This protocol is adapted from procedures for sterically hindered aldehydes and is designed to minimize the formation of 2,4-dimethoxybenzoic acid.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,4-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a tiny crystal of iodine and/or gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2,4-Dimethoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the consumption of the starting aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any 2,4-dimethoxybenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected outcome of a Grignard reaction with 2,4-dimethoxybenzaldehyde under different conditions, highlighting the importance of an inert atmosphere to prevent the formation of the 2,4-dimethoxybenzoic acid impurity.

Reaction Condition Desired Product Yield (%) 2,4-Dimethoxybenzoic Acid Impurity (%)
Standard (with inert atmosphere)80-90%< 2%
Exposure to Air (no inert atmosphere)50-60%15-25%

Note: These are representative values and actual results may vary depending on the specific reaction scale and conditions.

Mandatory Visualization

Synthesis_Pathway start 2,4-Dimethoxybenzaldehyde intermediate Magnesium Alkoxide Intermediate start->intermediate impurity 2,4-Dimethoxybenzoic Acid start->impurity Oxidation grignard Grignard Reagent (e.g., PhMgBr) grignard->intermediate Nucleophilic Addition product Desired Alcohol Product ((2,4-Dimethoxyphenyl)phenyl)methanol) intermediate->product Protonation acid_workup Acidic Workup (e.g., NH4Cl) acid_workup->product oxygen O₂ (Air) oxygen->impurity

Caption: Synthetic pathway and the formation of the 2,4-dimethoxybenzoic acid impurity.

References

Technical Support Center: HPLC Method Development for Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl 4-methoxysalicylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during HPLC method development for this compound?

A1: The primary challenges in developing HPLC methods for this compound, a phenolic compound, often revolve around:

  • Poor Peak Shape (Tailing): Due to the acidic phenolic hydroxyl group, interactions with residual silanol groups on the silica-based stationary phase are common, leading to asymmetrical peaks.[1]

  • Poor Solubility: this compound is insoluble in water and only slightly soluble in methanol and chloroform, which can complicate sample and mobile phase preparation.[2]

  • Co-elution with Impurities: Ensuring baseline separation from related substances, isomers, or degradation products can be challenging.

  • Method Robustness: Developing a method that remains reliable under slight variations in mobile phase composition, pH, and temperature is crucial for routine analysis.

  • Long Run Times: Achieving adequate separation without excessively long analysis times is a common method development goal.

Q2: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?

A2: Peak tailing for phenolic compounds like this compound is frequently caused by secondary interactions with the stationary phase. Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the phenolic hydroxyl group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[3]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte (predicted pKa of this compound is ~9.38) and the pKa of silanol groups (typically 3.5-4.5).[2][3] A pH of 2.5-3.0, achieved by adding an acid like phosphoric acid or acetic acid, will suppress the ionization of silanol groups, minimizing these secondary interactions.[3]

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar and basic compounds.[3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute the sample (e.g., 10-fold) and re-inject. If the peak shape improves, column overload was the likely issue.[3]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[3]

Q3: What are good starting conditions for HPLC method development for this compound?

A3: Based on methods developed for the closely related compound, methyl salicylate, a good starting point for reversed-phase HPLC (RP-HPLC) would be:

  • Column: A C8 or C18 column with 5 µm particle size (e.g., 150 mm x 4.6 mm).[4]

  • Mobile Phase:

    • Option 1 (Methanol-based): A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid.[4]

    • Option 2 (Acetonitrile-based): A mixture of acetonitrile and a phosphate buffer (pH 3.0).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: UV detection around 304 nm.[4]

  • Column Temperature: 30 °C.[4]

Due to the poor water solubility of this compound, a higher proportion of organic solvent in the mobile phase may be necessary.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the HPLC analysis of this compound.

Problem 1: Poor Resolution or Co-elution of Peaks
Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition Adjust the organic-to-aqueous ratio of the mobile phase. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC.[6] Trying both solvents can also alter selectivity.
Incorrect pH of the Mobile Phase For ionizable compounds, small changes in pH can significantly impact retention and selectivity. Experiment with the mobile phase pH to optimize separation.
Suboptimal Stationary Phase If resolution cannot be achieved on a C18 column, consider a C8 column for potentially different selectivity.
High Flow Rate Decrease the flow rate to allow for better partitioning and improved resolution, though this will increase the run time.
Elevated Column Temperature While higher temperatures can improve efficiency and reduce viscosity, they may decrease resolution for some analytes. Try a lower temperature.
Problem 2: Irreproducible Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the sample, especially when changing mobile phase composition.
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is mixing solvents accurately. For isocratic methods, prepare the mobile phase fresh daily and ensure it is well-mixed.
Column Temperature Variations Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[4]
Leaks in the HPLC System Check all fittings for leaks, especially between the pump and the column.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, the column may need to be replaced.
Problem 3: Broad Peaks
Possible Cause Recommended Solution
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Sample Overload Inject a smaller volume or a more dilute sample.
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Precipitation on the column can lead to broad peaks.
Column Contamination or Void Flush the column with a strong solvent. If a void has formed at the column inlet, it may need to be replaced.

Experimental Protocols

Protocol 1: RP-HPLC Method for Analysis of a Salicylate Analogue

This protocol is adapted from a validated method for methyl salicylate and can serve as a starting point for this compound.[4]

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 20 µL.[4]

    • Detection: 304 nm.[4]

  • Standard Solution Preparation:

    • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in a suitable solvent like methanol.

    • Dilute to volume with the mobile phase to obtain a stock solution.

    • Prepare working standards by further dilution of the stock solution with the mobile phase to achieve the desired concentration range.

  • Sample Preparation (for a cream or ointment formulation):

    • Accurately weigh a portion of the sample into a volumetric flask.

    • Add a volume of a suitable extraction solvent (e.g., methanol) and sonicate to dissolve the analyte.

    • Allow to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter prior to injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes.

  • Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., in a photostability chamber).

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The HPLC method should be able to separate the intact drug from any degradation products.

Data Presentation

Table 1: Comparison of Mobile Phases for Salicylate Analysis
Parameter Method 1 (Methanol-based) Method 2 (Acetonitrile-based)
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[4]Acetonitrile:Phosphate Buffer (pH 3.0)[5]
Column C8[4]C18[5]
Analyte Methyl Salicylate[4]Salicylic Acid[5]
Retention Time < 3.0 min[4]4.6 min[5]
Tailing Factor < 1.3[4]Not specified
Linearity (r²) 0.9999[4]0.999[5]

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All Peaks analyte_only Analyte Peak Only check_all_peaks->analyte_only Analyte Only system_issue Indicates a Physical or System-Wide Issue all_peaks->system_issue chemical_issue Indicates a Chemical Interaction Issue analyte_only->chemical_issue check_overload Is it Column Overload? chemical_issue->check_overload check_solvent Is it a Sample Solvent Effect? check_overload->check_solvent No solution_overload Dilute sample 10x check_overload->solution_overload Yes check_secondary Is it a Secondary Interaction? check_solvent->check_secondary No solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent Yes solution_secondary Lower mobile phase pH (2.5-3.0) Use end-capped column check_secondary->solution_secondary Yes problem_solved Problem Solved solution_overload->problem_solved solution_solvent->problem_solved solution_secondary->problem_solved

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Logical Relationship of Method Development Parameters

Caption: Key parameters influencing HPLC method development for this compound.

References

Side reactions to consider when using Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Methyl 4-methoxysalicylate in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The primary side reactions of concern are hydrolysis of the ester, decarboxylation of the salicylic acid moiety, O-demethylation of the methoxy group, and transesterification in the presence of other alcohols. During its synthesis from 2,4-dihydroxybenzoic acid, over-methylation is a key side reaction to monitor.

Q2: My synthesis of this compound resulted in a significant amount of an impurity. What could it be?

A2: A common byproduct during the synthesis of this compound, particularly when using a methylating agent like dimethyl sulfate, is the over-methylated product, 2,4-dimethoxybenzoic acid or its methyl ester. This occurs when the phenolic hydroxyl group is also methylated. To minimize this, it is crucial to carefully control the stoichiometry of the methylating agent.[1]

Q3: I am observing the formation of a precipitate during the aqueous workup of a reaction involving this compound. What is the likely cause?

A3: The formation of a precipitate during aqueous workup could be due to the hydrolysis of the methyl ester back to 4-methoxysalicylic acid, which may have lower solubility in the workup solvent. This hydrolysis can be promoted by either acidic or basic conditions.[2][3] Another possibility, though less common during a standard workup, is the precipitation of unreacted starting materials or other byproducts.

Q4: Can this compound undergo decarboxylation? Under what conditions?

A4: Yes, as a derivative of salicylic acid, this compound can undergo decarboxylation to form 3-methoxyphenol, especially at elevated temperatures.[4][5][6] The presence of acid or certain metal catalysts can facilitate this reaction at lower temperatures.[4][6]

Q5: Is the methoxy group on this compound stable?

A5: The O-methyl group is generally stable under mild conditions. However, it can be cleaved (O-demethylation) to form a hydroxyl group under harsh conditions, such as treatment with strong acids like HBr or Lewis acids like BBr3.[7][8] This would result in the formation of methyl 2,4-dihydroxybenzoate.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of 2,4-Dimethoxybenzoic Acid

Problem: The yield of the desired product is low, and analysis (e.g., NMR, GC-MS) indicates the presence of a significant amount of 2,4-dimethoxybenzoic acid or its methyl ester.

Root Cause: Over-methylation of the starting material, 2,4-dihydroxybenzoic acid, where both the carboxylic acid and the phenolic hydroxyl group at the 4-position, and potentially the 2-position, have been methylated.

Solution Workflow:

cluster_0 Troubleshooting Low Yield due to Over-methylation start Low Yield & Presence of 2,4-Dimethoxy Byproduct step1 Verify Stoichiometry of Methylating Agent start->step1 Analyze Synthesis Protocol step2 Adjust Reaction Conditions step1->step2 If Stoichiometry is Incorrect step3 Purification Strategy step2->step3 After Optimization end_node Improved Yield and Purity step3->end_node Successful Purification cluster_1 Troubleshooting Product Degradation start Product Degradation Detected Contaminants: 4-Methoxysalicylic Acid 3-Methoxyphenol cond1 Check pH of Reaction/Workup start->cond1 cond2 Check Temperature Profile start->cond2 sol1 Neutralize Carefully Avoid Strong Acids/Bases cond1->sol1 pH is Acidic or Basic sol2 Use Milder Purification (e.g., Recrystallization, Chromatography) Avoid High-Temp Distillation cond2->sol2 High Temperatures Used end_node Stable Product sol1->end_node sol2->end_node

References

Validation & Comparative

A Comparative Analysis of Methyl 4-methoxysalicylate and Methyl Salicylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and experimental evaluation of two closely related salicylate esters.

This guide provides a comprehensive comparison of Methyl 4-methoxysalicylate and the well-established topical analgesic, methyl salicylate. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental protocols for evaluation, and visualizes relevant biological pathways and workflows to aid in understanding and future research.

Physicochemical Properties

A fundamental aspect of drug design and formulation is the understanding of a compound's physicochemical properties. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation strategies. The following table summarizes the key physicochemical characteristics of this compound and methyl salicylate.

PropertyThis compoundMethyl Salicylate
Molecular Formula C₉H₁₀O₄[1][2]C₈H₈O₃[3]
Molecular Weight 182.17 g/mol [1][2]152.15 g/mol [3]
Appearance White to light yellow crystalline powder or crystals[4][5]Colorless to yellow or reddish oily liquid[3][6]
Melting Point 49-53 °C[7]-9 to -7 °C[8][9][10]
Boiling Point 134 °C at 7 mmHg[5]220-224 °C[6][8][11]
Density 1.216 g/cm³[5]1.17 g/cm³[8][12]
Solubility Insoluble in water; Soluble in acetone, chloroform, and methanol[4][5]Slightly soluble in water; Soluble in most organic solvents[8][11]
CAS Number 5446-02-6[1][2]119-36-8[6]

Biological Activity and Therapeutic Potential

Both this compound and methyl salicylate are derivatives of salicylic acid, suggesting potential anti-inflammatory and analgesic properties. However, the extent and nature of their biological activities differ based on their structural variations.

Methyl Salicylate

Methyl salicylate is a widely used active ingredient in topical analgesic preparations for the relief of musculoskeletal pain.[8] Its mechanism of action is primarily attributed to its role as a counter-irritant and its hydrolysis to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).[8] Salicylic acid inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. A gel formulation of methyl salicylate has shown a best-fit IC50 value of 0.4307 mcg/ml for COX-II enzyme inhibition.[13] Furthermore, a glycoside derivative of methyl salicylate, Methyl salicylate 2-O-β-d-lactoside (MSL), has demonstrated non-selective inhibition of COX enzymes with IC50 values of 22.7 μM for COX-1 and 5.58 μM for COX-2, indicating a stronger inhibition of COX-2.[10][14]

This compound

Direct quantitative data on the anti-inflammatory and analgesic activity of this compound is limited in publicly available literature. However, its free acid form, 2-hydroxy-4-methoxybenzoic acid, has been shown to possess anti-inflammatory and antioxidant properties. In a study on carbon tetrachloride-induced hepatotoxicity in rats, 2-hydroxy-4-methoxybenzoic acid demonstrated protective effects by reducing inflammatory cytokines and restoring defensive enzyme activities.[15] This suggests that the core structure of this compound has anti-inflammatory potential. The potassium salt of 4-methoxysalicylic acid is also used in skincare for its effects on keratinization and melanin production, indicating its ability to modulate biological processes in the skin.

Comparative Performance: Quantitative Data

AssayCompoundResult
COX-1 Inhibition (IC₅₀) Methyl salicylate 2-O-β-d-lactoside (MSL)22.7 µM[10][14]
COX-2 Inhibition (IC₅₀) Methyl salicylate 2-O-β-d-lactoside (MSL)5.58 µM[10][14]
COX-II Enzyme Inhibition (IC₅₀) Methyl Salicylate Gel0.4307 mcg/ml[13]

Key Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vivo and in vitro assays are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[16]

Protocol:

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the test compound).

  • Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.[16]

  • Measurement: Paw volume or thickness is measured using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid.[6][9]

Protocol:

  • Animals: Swiss mice are commonly used.

  • Groups: Animals are divided into control, standard (e.g., aspirin), and test groups.

  • Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of body weight of a 0.6% acetic acid solution.[12]

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).[12]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the control group.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor and the test compound at various concentrations is prepared.

  • Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a fluorometric probe that produces a signal proportional to the amount of product generated.[17]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.[13]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylates Methyl Salicylate / This compound Salicylates->COX Inhibition

Figure 1: Simplified signaling pathway of COX inhibition by salicylates.

Experimental_Workflow cluster_invivo In Vivo Assays cluster_invitro In Vitro Assay (COX Inhibition) Animal_Model Animal Model Selection (Rats/Mice) Grouping Grouping (Control, Standard, Test) Animal_Model->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Induction Induction of Inflammation/Pain (Carrageenan/Acetic Acid) Drug_Admin->Induction Measurement Measurement of Response (Paw Volume/Writhing) Induction->Measurement Analysis_invivo Data Analysis (% Inhibition) Measurement->Analysis_invivo Enzyme_Prep Enzyme Preparation (COX-1, COX-2) Reaction_Setup Reaction Setup with Test Compound Enzyme_Prep->Reaction_Setup Reaction_Start Initiation of Reaction (Arachidonic Acid) Reaction_Setup->Reaction_Start Detection Product Detection (Fluorometric) Reaction_Start->Detection Analysis_invitro Data Analysis (IC50 Calculation) Detection->Analysis_invitro

Figure 2: General experimental workflows for in vivo and in vitro evaluation.

Conclusion

Methyl salicylate is a well-characterized compound with established anti-inflammatory and analgesic properties mediated through COX inhibition. In contrast, while the foundational structure of this compound suggests potential for similar activities, as supported by studies on its free acid form, direct quantitative evidence for its efficacy as an anti-inflammatory or analgesic agent is currently lacking. The experimental protocols and comparative data presented in this guide are intended to provide a framework for future research to directly compare these two compounds and elucidate the therapeutic potential of this compound. Such studies are crucial for the development of novel and potentially more effective topical agents for pain and inflammation.

References

Comparative Analysis of the Biological Activities of Methyl 4-Methoxysalicylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of methyl 4-methoxysalicylate and its positional isomers, methyl 2-methoxybenzoate and methyl 3-methoxybenzoate.

Introduction

This compound and its positional isomers, methyl 2-methoxybenzoate and methyl 3-methoxybenzoate, are structurally related compounds with potential applications in pharmacology and medicinal chemistry. Understanding the differences in their biological activities is crucial for targeted drug discovery and development. This guide provides a comparative overview of their efficacy in key therapeutic areas, supported by available, albeit limited, experimental data. Due to a scarcity of direct comparative studies, this document collates data from individual studies to facilitate a preliminary assessment.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of this compound and its positional isomers. It is important to note that the data has been compiled from various sources and direct comparison should be approached with caution as experimental conditions may have varied between studies.

Table 1: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
This compoundData not availableData not available
Methyl 2-methoxybenzoateData not availableData not available
Methyl 3-methoxybenzoateData not availableData not available

MIC: Minimum Inhibitory Concentration. Lower values indicate greater antimicrobial activity.

Table 2: Antioxidant Activity

CompoundAssayIC50 (µM)
This compoundDPPH Radical ScavengingData not available
Methyl 2-methoxybenzoateDPPH Radical ScavengingData not available
Methyl 3-methoxybenzoateDPPH Radical ScavengingData not available

IC50: Half-maximal inhibitory concentration. Lower values indicate greater antioxidant activity.

Table 3: Anti-inflammatory Activity

CompoundAssayIC50 (µM)
This compoundInhibition of NO production in LPS-stimulated RAW 264.7 cellsData not available
Methyl 2-methoxybenzoateInhibition of NO production in LPS-stimulated RAW 264.7 cellsData not available
Methyl 3-methoxybenzoateInhibition of NO production in LPS-stimulated RAW 264.7 cellsData not available

IC50: Half-maximal inhibitory concentration. Lower values indicate greater anti-inflammatory activity.

Table 4: Cytotoxic Activity

CompoundCell LineIC50 (µM)
This compoundData not availableData not available
Methyl 2-methoxybenzoateData not availableData not available
Methyl 3-methoxybenzoateData not availableData not available

IC50: Half-maximal inhibitory concentration. Lower values indicate greater cytotoxic activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the cited biological activities. Below are standard protocols for the key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value is determined from a plot of NO inhibition against the concentration of the test compound.

Cytotoxic Activity: MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often mediated through complex signaling pathways. The following diagrams illustrate key pathways potentially involved in their anti-inflammatory effects and a general workflow for cytotoxicity testing.

experimental_workflow cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Workflow for determining cytotoxicity using the MTT assay.

nf_kb_pathway cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes induces

Inhibition of the NF-κB pathway is a common anti-inflammatory mechanism.

mapk_pathway cluster_pathway Simplified MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocate to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response mediates

The MAPK pathway plays a key role in mediating inflammatory responses.

Conclusion

Spectroscopic comparison of Methyl 4-methoxysalicylate and 4-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of molecules is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related compounds: Methyl 4-methoxysalicylate and 4-methoxysalicylic acid. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the key differences imparted by the esterification of the carboxylic acid group.

This comparison will delve into the nuanced shifts in spectral data that arise from the substitution of a carboxylic acid proton with a methyl group. The following sections present a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visualizations to aid in understanding the molecular structures and analytical workflow.

At a Glance: Key Spectroscopic Differences

The primary structural difference between 4-methoxysalicylic acid and its methyl ester derivative, this compound, lies in the functional group at the C1 position of the benzene ring. This seemingly minor alteration from a carboxylic acid to a methyl ester leads to distinct and predictable changes in their respective spectra.

Spectroscopic TechniqueKey Difference
¹H NMR Appearance of a methyl ester singlet (~3.9 ppm) in this compound; absence of the acidic proton signal seen in 4-methoxysalicylic acid.
¹³C NMR Presence of a quartet corresponding to the methyl ester carbon (~52 ppm) in this compound. The chemical shift of the carbonyl carbon is also slightly different between the two compounds.
IR Spectroscopy The broad O-H stretch of the carboxylic acid in 4-methoxysalicylic acid is absent in the ester. The C=O stretching frequency is typically higher for the ester compared to the carboxylic acid.
Mass Spectrometry The molecular ion peak for this compound is 14 mass units higher than that of 4-methoxysalicylic acid. Fragmentation patterns also differ, with the ester showing characteristic loss of the methoxy group (-OCH₃).

Structural and Spectroscopic Data Comparison

The following tables provide a detailed comparison of the spectroscopic data for this compound and 4-methoxysalicylic acid.

Table 1: ¹H NMR Spectroscopic Data
This compound 4-methoxysalicylic acid
Chemical Shift (ppm) , Multiplicity , Assignment Chemical Shift (ppm) , Multiplicity , Assignment
10.7 (s, 1H, Ar-OH)11.5 - 13.0 (br s, 1H, -COOH)
7.7 (d, 1H, J=8.8 Hz, H-6)10.5 (s, 1H, Ar-OH)
6.5 (dd, 1H, J=8.8, 2.4 Hz, H-5)7.8 (d, 1H, J=8.7 Hz, H-6)
6.4 (d, 1H, J=2.4 Hz, H-3)6.5 (dd, 1H, J=8.7, 2.5 Hz, H-5)
3.9 (s, 3H, -COOCH₃)6.4 (d, 1H, J=2.5 Hz, H-3)
3.8 (s, 3H, Ar-OCH₃)3.8 (s, 3H, Ar-OCH₃)
Table 2: ¹³C NMR Spectroscopic Data
This compound 4-methoxysalicylic acid
Chemical Shift (ppm) , Assignment Chemical Shift (ppm) , Assignment
170.1 (C=O)171.9 (C=O)
164.5 (C-2)164.0 (C-2)
162.9 (C-4)162.1 (C-4)
131.8 (C-6)132.5 (C-6)
107.5 (C-1)107.6 (C-1)
105.7 (C-5)105.8 (C-5)
101.3 (C-3)101.5 (C-3)
55.4 (Ar-OCH₃)55.5 (Ar-OCH₃)
52.1 (-COOCH₃)-
Table 3: IR Spectroscopic Data (Selected Peaks)
This compound (cm⁻¹) 4-methoxysalicylic acid (cm⁻¹) Assignment
3100-29503300-2500 (broad)O-H stretch (Ar-OH and -COOH)
2950, 28402960, 2840C-H stretch (aliphatic)
17251680C=O stretch (ester vs. carboxylic acid)
1610, 1580, 14901610, 1580, 1490C=C stretch (aromatic)
12501260C-O stretch (aryl ether)
1170-C-O stretch (ester)
Table 4: Mass Spectrometry Data
This compound 4-methoxysalicylic acid
m/z , Fragment m/z , Fragment
182 [M]⁺168 [M]⁺
151 [M - OCH₃]⁺151 [M - OH]⁺
122 [M - COOCH₃]⁺123 [M - COOH]⁺
9495
6566

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample (this compound or 4-methoxysalicylic acid) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

    • For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in a suitable volatile solvent such as methanol or dichloromethane. For 4-methoxysalicylic acid, derivatization to a more volatile silyl ester (e.g., using BSTFA) may be performed to improve chromatographic performance.[2]

  • GC Separation: A 1 µL aliquot of the prepared sample was injected into a GC-MS system equipped with a capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

  • MS Analysis: The eluting compounds were ionized using electron impact (EI) at 70 eV. The mass spectrometer was set to scan a mass range of m/z 40-400.

  • Data Analysis: The resulting mass spectra were analyzed to determine the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizing the Comparison

To further illustrate the subjects of this guide, the following diagrams depict the chemical structures of the two compounds and the general workflow for their spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or 4-methoxysalicylic acid NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Experimental workflow for spectroscopic comparison.

molecular_structures cluster_m4ms This compound cluster_4msa 4-methoxysalicylic acid m4ms msa4

Caption: Chemical structures of the two compounds.

References

A Comparative Analysis of Methyl 4-methoxysalicylate and its Derivatives: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of direct comparative studies between Methyl 4-methoxysalicylate and its synthesized derivatives. This guide, therefore, aims to provide a detailed overview of the known biological activities of the parent compound and presents a comparative analysis of derivatives of the closely related compound, methyl salicylate, as a surrogate to extrapolate potential structure-activity relationships.

This compound, a methoxy derivative of salicylic acid, has been investigated for various biological activities, although data remains limited. In contrast, numerous derivatives of the structurally similar compound, methyl salicylate, have been synthesized and evaluated for their therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide will summarize the available data to offer insights for researchers, scientists, and drug development professionals.

Efficacy of Methyl Salicylate Derivatives: An Anti-Inflammatory Focus

A significant study in the field involves the synthesis and evaluation of a series of methyl salicylate derivatives bearing a piperazine moiety. These compounds were assessed for their in vivo and in vitro anti-inflammatory activities, providing valuable data on how structural modifications impact efficacy.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of sixteen synthesized methyl salicylate derivatives were evaluated in mice using two standard models: xylene-induced ear edema and carrageenan-induced paw edema. The results, summarized in the table below, demonstrate that several derivatives exhibit potent anti-inflammatory activity, in some cases surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID), aspirin.

CompoundXylene-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)
Aspirin (100 mg/kg) 45.2 ± 3.140.8 ± 2.5
Indomethacin (5 mg/kg) 68.7 ± 4.262.1 ± 3.8
M2 58.3 ± 3.651.7 ± 3.2
M10 38.9 ± 2.435.1 ± 2.1
M14 60.1 ± 3.755.4 ± 3.4
M15 65.4 ± 4.059.8 ± 3.7
M16 69.2 ± 4.363.5 ± 3.9
(Note: Only a selection of the most and least potent compounds are shown for brevity. All other synthesized compounds showed anti-inflammatory activity greater than aspirin, with the exception of M10.)

As indicated in the data, compounds M15 and M16 demonstrated the most potent anti-inflammatory effects, comparable to the potent NSAID indomethacin. This suggests that the addition of specific piperazine moieties to the methyl salicylate scaffold can significantly enhance its anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity

To elucidate the mechanism of action, the most potent compounds were further investigated for their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)
M16 (10 µM) 68.3 ± 4.172.5 ± 4.4
M16 (5 µM) 45.1 ± 2.751.2 ± 3.1
M16 (1 µM) 22.8 ± 1.428.9 ± 1.7

The results clearly indicate a dose-dependent inhibition of both TNF-α and IL-6 production by compound M16 , suggesting that its anti-inflammatory effects are mediated, at least in part, through the suppression of these key inflammatory cytokines.

Experimental Protocols

In Vivo Anti-Inflammatory Assays

Xylene-Induced Ear Edema in Mice:

  • Male Kunming mice (18-22 g) were randomly divided into groups.

  • The test compounds, aspirin, or indomethacin were administered orally. The control group received the vehicle.

  • After 30 minutes, 20 µL of xylene was topically applied to the anterior and posterior surfaces of the right ear to induce edema.

  • One hour after xylene application, the mice were sacrificed, and circular sections of both ears were excised and weighed.

  • The difference in weight between the right and left ear punches was calculated as the edema weight.

  • The percentage of inhibition of edema was calculated using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

Carrageenan-Induced Paw Edema in Mice:

  • Male Kunming mice (18-22 g) were randomly divided into groups.

  • The test compounds, aspirin, or indomethacin were administered orally. The control group received the vehicle.

  • After 30 minutes, 0.1 mL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

  • Paw volume was measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema was calculated for each time point.

In Vitro Anti-Inflammatory Assay

Measurement of TNF-α and IL-6 Production in RAW264.7 Cells:

  • RAW264.7 macrophage cells were seeded in 96-well plates and cultured for 24 hours.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • The cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The percentage of inhibition of cytokine production was calculated relative to the LPS-stimulated control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general inflammatory signaling pathway targeted by the methyl salicylate derivatives and the experimental workflow for their evaluation.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Derivatives Methyl Salicylate Derivatives Derivatives->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of methyl salicylate derivatives.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Derivatives InVivo In Vivo Anti-inflammatory Assays (Mice) Synthesis->InVivo InVitro In Vitro Cytokine Inhibition Assay (RAW264.7) Synthesis->InVitro Data Data Analysis & Comparison InVivo->Data InVitro->Data

Caption: General workflow for the synthesis and biological evaluation of methyl salicylate derivatives.

Conclusion

While direct comparative data on the efficacy of this compound and its derivatives is currently unavailable in the public domain, the study on methyl salicylate derivatives provides a valuable framework for understanding how structural modifications can significantly enhance anti-inflammatory activity. The potent effects observed with the piperazine-bearing methyl salicylate derivatives, particularly compounds M15 and M16, highlight promising avenues for the design of novel anti-inflammatory agents. Future research should focus on the synthesis and direct comparative evaluation of this compound derivatives to ascertain if similar or superior enhancements in biological activity can be achieved. Such studies are crucial for the rational design and development of new therapeutic agents based on the salicylate scaffold.

A Comparative Guide to Validating HPLC Methods for Methyl 4-methoxysalicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Analyte: Methyl 4-methoxysalicylate

This compound is a derivative of salicylic acid. A thorough understanding of its physicochemical properties is crucial for developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5446-02-6[1]
Molecular Formula C₉H₁₀O₄[2][3]
Molecular Weight 182.17 g/mol [2][3]
Melting Point 50-53 °C[1]
Solubility Soluble in acetone, chloroform (slightly), and methanol (slightly). Insoluble in water.[1]
UV Absorption UV maxima of the structurally similar salicylic acid are reported at 204 nm, 237 nm, and 304 nm.[4]

Comparative Analysis of HPLC Methods for Related Compounds

The following table summarizes validated HPLC methods for Methyl Salicylate, which serve as a strong basis for developing a method for this compound. The key parameters from these existing methods inform the proposed method outlined in this guide.

Table 2: Comparison of Validated HPLC Methods for Methyl Salicylate

ParameterMethod 1 (for Medicated Cream)Method 2 (for Pain Relief Spray)Proposed Method for this compound
Principle Reversed-Phase HPLCReversed-Phase HPLCReversed-Phase HPLC
Stationary Phase Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[5]C18 column[6]C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[5]Acetonitrile:Water (gradient)[6]Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]1.0 mL/min
Detection Photodiode Array (PDA) at 304 nm[5]UV Detector[6]UV Detector at ~237 nm or ~304 nm
Linearity Range 25-175 µg/mL[5]Not specifiedTo be determined (e.g., 1-100 µg/mL)
Correlation Coefficient (r²) 0.9999[5]Not specified≥ 0.999
Accuracy (% Recovery) 99.78 - 100.0%[5]Not specified98.0 - 102.0%
Precision (RSD) Intra-day: < 2.0%, Inter-day: < 2.0%[5]Not specified≤ 2.0%

Experimental Protocols

The following protocols outline the proposed method for analyzing this compound and the subsequent validation procedure.

Proposed HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and water (60:40, v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Initially screen at both 237 nm and 304 nm to determine the optimal wavelength for sensitivity and selectivity.

    • Injection Volume: 10 µL.

Method Validation Protocol

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (formulation without the active ingredient), and a sample spiked with this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five standard solutions of this compound over a relevant concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of analyte is added to a placebo at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Mobile phase composition (e.g., ± 2% organic content).

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for HPLC method development and validation.

HPLC_Method_Development cluster_dev Method Development A Define Analytical Target Profile B Review Physicochemical Properties (Solubility, pKa, UV Spectra) A->B C Select Chromatographic Mode (e.g., Reversed-Phase) B->C D Initial Method Scouting (Column, Mobile Phase, Detector) C->D E Method Optimization (Gradient, pH, Temperature) D->E

Caption: HPLC Method Development Workflow.

HPLC_Method_Validation cluster_val Method Validation F Specificity / Selectivity G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate Precision) H->I J LOD & LOQ I->J K Robustness J->K L System Suitability K->L End Validated Method L->End Start Optimized HPLC Method Start->F

Caption: HPLC Method Validation Workflow.

References

A Comparative Guide to the Synthesis of Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for Methyl 4-methoxysalicylate (also known as Methyl 2-hydroxy-4-methoxybenzoate), a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The following sections detail an established method starting from Methyl 2,4-dihydroxybenzoate and an alternative route commencing with 4-methoxysalicylic acid. The comparison includes a quantitative data summary, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, offering a clear and objective comparison of their performance.

ParameterRoute 1: Established MethodRoute 2: Alternative Method
Starting Material Methyl 2,4-dihydroxybenzoate4-methoxysalicylic acid
Key Reagents Methyl iodide, Potassium carbonateDimethyl sulfate, Sodium bicarbonate
Solvent SulfolaneAcetone
Reaction Temperature 60-70°CReflux (Acetone boiling point: 56°C)
Reaction Time 22 hoursNot specified, assumed to be complete upon cessation of gas evolution. A similar reaction reports 90 minutes.[1][2][3]
Yield ~80.6% (calculated)[4]High (A similar reaction reports a 96% yield)[1][2][3]
Product Isolation Precipitation and filtration[4]Not explicitly detailed, likely involves extraction and solvent removal.

Experimental Protocols

Route 1: Established Synthesis from Methyl 2,4-dihydroxybenzoate

This established method involves the selective methylation of the 4-hydroxyl group of Methyl 2,4-dihydroxybenzoate.

Methodology [4]

  • A mixture of Methyl 2,4-dihydroxybenzoate (12 g), anhydrous potassium carbonate (4.95 g), and methyl iodide (12.2 g) in dry sulfolane (140 ml) is heated at 60-70°C for 8 hours.

  • An additional portion of methyl iodide (12.2 g) is added to the reaction mixture, and heating is continued for another 14 hours.

  • Following the second heating period, the excess methyl iodide is removed by evaporation.

  • The reaction mixture is then poured into a mixture of ice and water (1 liter).

  • The resulting solution is acidified with 2N aqueous acetic acid.

  • The precipitated solid is collected by filtration and washed with water to yield Methyl 2-hydroxy-4-methoxybenzoate (10.8 g).

Route 2: Alternative Synthesis from 4-methoxysalicylic acid

This alternative route utilizes the esterification of the carboxylic acid group of 4-methoxysalicylic acid.

Methodology [5]

  • A mixture of 4-methoxysalicylic acid (178.1 g, 1.06 mole), sodium bicarbonate (89 g, 1.06 mole), and dimethyl sulfate (133.6 g, 1.06 mole) is prepared in acetone (2 liters).

  • The mixture is stirred and heated to reflux. The reaction progress can be monitored by the cessation of gas (CO2) evolution.

  • Upon completion, the reaction mixture is worked up to isolate the product. While the specific workup is not detailed in the provided source, a typical procedure would involve cooling the reaction, filtering any inorganic salts, and removing the acetone under reduced pressure. The crude product would then be purified, likely through recrystallization or chromatography.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Established_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product SM Methyl 2,4-dihydroxybenzoate Heat1 Heat at 60-70°C (8 hours) SM->Heat1 R1 Methyl Iodide R1->Heat1 R2 Potassium Carbonate R2->Heat1 Solvent Sulfolane Solvent->Heat1 Add_MeI Add more Methyl Iodide Heat1->Add_MeI Heat2 Heat at 60-70°C (14 hours) Add_MeI->Heat2 Evap Evaporate excess MeI Heat2->Evap Quench Pour into ice/water Evap->Quench Acidify Acidify with Acetic Acid Quench->Acidify Filter Filter and Wash Acidify->Filter Product This compound Filter->Product

Caption: Workflow for the established synthesis of this compound.

Alternative_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product SM 4-methoxysalicylic acid Reflux Reflux in Acetone SM->Reflux R1 Dimethyl Sulfate R1->Reflux R2 Sodium Bicarbonate R2->Reflux Solvent Acetone Solvent->Reflux Workup Workup (Filter, Evaporate) Reflux->Workup Product This compound Workup->Product

Caption: Workflow for the alternative synthesis of this compound.

References

Unveiling the Potency of 4-Methoxysalicylate: An In-Vitro and In-Vivo Correlation of its Skin Lightening Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for effective and safe skin lightening agents, the methoxysalicylate moiety has garnered significant attention. This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of Potassium 4-methoxysalicylate (4MSK), a salt of Methyl 4-methoxysalicylate, against other well-known skin lightening agents. While this compound is the ester form, it is the potassium salt, 4MSK, that is widely utilized and studied for its biological effects in skincare. This document delves into the experimental data, detailed protocols, and underlying mechanisms of action to offer an objective evaluation for researchers, scientists, and drug development professionals.

Comparative Analysis of Tyrosinase Inhibition

The primary mechanism for skin lightening for many agents is the inhibition of tyrosinase, the key enzyme in melanin synthesis. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a comparative summary of the in-vitro tyrosinase inhibitory activity of Potassium 4-methoxysalicylate (4MSK) and its alternatives.

CompoundIn-Vitro Tyrosinase Inhibition (IC50)Source of Tyrosinase
Potassium 4-methoxysalicylate (4MSK) 4.02 mMMushroom
Kojic Acid70 µM - 121 µMMushroom
α-Arbutin~6.5 mMMushroom
β-Arbutin~1.7 mMMushroom
Hydroquinone> 4000 µMHuman

Note: IC50 values can vary depending on the source of the tyrosinase and the specific assay conditions.

Mechanism of Action: A Dual Approach

Potassium 4-methoxysalicylate (4MSK) distinguishes itself by exhibiting a dual mechanism of action to achieve its skin lightening effects.[1] It not only inhibits melanin production but also promotes the turnover of epidermal cells.

  • Inhibition of Melanogenesis: 4MSK directly inhibits the activity of tyrosinase, a critical enzyme in the melanin production pathway.[1] This leads to a reduction in the synthesis of melanin in melanocytes.

  • Promotion of Keratinocyte Differentiation: 4MSK has been shown to promote the gene expression of differentiation markers in human keratinocytes. This action is thought to accelerate epidermal turnover, aiding in the removal of melanin-laden keratinocytes from the skin surface.

This dual-action pathway is illustrated in the following diagram:

Mechanism of Action of Potassium 4-methoxysalicylate (4MSK).

In-Vivo Efficacy: Clinical Evidence

A double-blind, split-face, placebo-controlled clinical study has demonstrated the in-vivo efficacy of a 4MSK formulation on facial pigmentation. The study revealed a significant increase in skin lightness in both pigmented and non-pigmented areas of the cheek. Furthermore, a reduction in the desquamation area ratio was observed, indicating an improvement in skin surface condition.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

In-Vitro: Tyrosinase Inhibition Assay

This protocol outlines the steps to determine the tyrosinase inhibitory activity of a test compound.

G start Start prep Prepare Solutions: - Test Compound (e.g., 4MSK) - Mushroom Tyrosinase - L-DOPA (Substrate) - Phosphate Buffer (pH 6.8) start->prep mix In a 96-well plate, mix: - Test Compound - Tyrosinase Solution - Phosphate Buffer prep->mix incubate1 Incubate at 37°C for 10 minutes mix->incubate1 add_substrate Add L-DOPA solution to initiate the reaction incubate1->add_substrate incubate2 Incubate at 37°C for 20 minutes add_substrate->incubate2 measure Measure absorbance at 475 nm incubate2->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Workflow for In-Vitro Tyrosinase Inhibition Assay.

Materials:

  • Test compound (e.g., Potassium 4-methoxysalicylate)

  • Mushroom Tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 140 µL of the test compound solution and 20 µL of mushroom tyrosinase solution (500 U/mL).

  • Incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 40 µL of L-DOPA solution (4 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

In-Vitro: Melanin Content Assay in B16 Melanoma Cells

This protocol describes the quantification of melanin content in cultured melanoma cells after treatment with a test compound.

Materials:

  • B16 melanoma cells

  • Cell culture medium (e.g., DMEM)

  • Test compound (e.g., Potassium 4-methoxysalicylate)

  • Lysis buffer (1 N NaOH with 10% DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed B16 melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • After incubation, wash the cells with PBS and harvest them.

  • Lyse the cell pellets in the lysis buffer and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cell lysate.

In-Vivo: Clinical Evaluation of Skin Lightening Efficacy

This section provides a general framework for a clinical study to evaluate the skin lightening effects of a topical formulation.

Study Design: A randomized, double-blind, placebo-controlled study is the gold standard. A split-face design, where one side of the face receives the active formulation and the other receives a placebo, can minimize inter-subject variability.

Participants: A cohort of healthy volunteers with facial hyperpigmentation (e.g., melasma, solar lentigines) should be recruited.

Treatment: Subjects apply the test formulation and placebo to the designated sides of their face twice daily for a specified period (e.g., 8-12 weeks).

Efficacy Assessment:

  • Instrumental Measurement:

    • Mexameter®: To quantify changes in the melanin index.

    • Chromameter: To measure changes in skin color parameters (Lab* values).

  • Clinical Assessment: Dermatological evaluation of the improvement in hyperpigmentation using standardized scoring scales.

  • Subject Self-Assessment: Questionnaires to gauge the participants' perception of the product's efficacy.

Safety Assessment: Monitoring and recording of any adverse events, such as skin irritation.

G start Start recruitment Recruit Subjects with Facial Hyperpigmentation start->recruitment randomization Randomize Subjects (Split-Face Design) recruitment->randomization baseline Baseline Measurements: - Mexameter - Chromameter - Clinical Assessment randomization->baseline treatment Treatment Period (8-12 weeks): - Daily application of Test & Placebo Formulations baseline->treatment follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) baseline->follow_up treatment->follow_up final_assessment Final Assessment: - Repeat Baseline Measurements follow_up->final_assessment analysis Data Analysis: - Statistical comparison of Test vs. Placebo final_assessment->analysis end End analysis->end

General Workflow for an In-Vivo Clinical Study.

Conclusion

The available scientific evidence strongly supports the efficacy of Potassium 4-methoxysalicylate (4MSK) as a skin lightening agent. Its dual mechanism of action, targeting both melanin synthesis and epidermal turnover, provides a comprehensive approach to managing hyperpigmentation. The in-vitro data on its tyrosinase inhibitory activity, coupled with positive in-vivo clinical outcomes, demonstrates a clear correlation between its biochemical effects and observable clinical benefits. While direct comparative studies are always beneficial, the existing data positions 4MSK as a compelling alternative to other established skin lightening agents, warranting further investigation and consideration in the development of advanced dermatological products.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methoxysalicylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-methoxysalicylate, a common reagent in various research applications. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is a combustible solid, so it should be kept away from heat and sources of ignition.[2]

Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles or face shields.[1][2]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, especially when dealing with the powder form.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[3] The following protocol provides a general framework that should be adapted to meet specific institutional and regional requirements.

1. Waste Collection and Storage:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[2]

    • Place the collected solid into a clearly labeled, sealed, and suitable container for chemical waste.[1][2] The container should be kept in a cool, dry, and well-ventilated area.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as paper towels, gloves, and weighing papers, should be considered contaminated.

    • Place all contaminated materials in the same designated waste container as the solid chemical.

  • Solutions:

    • For solutions of this compound, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand).

    • Transfer the absorbed material into the designated chemical waste container.

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • Dispose of the rinsed container as you would the unused product, following institutional guidelines.[4]

2. Final Disposal:

  • Licensed Waste Disposal Service: The most recommended method for the final disposal of this compound is to engage a licensed professional waste disposal company.[4] This ensures that the chemical is managed and disposed of in an environmentally responsible and compliant manner.

  • Incineration: An alternative method, where permitted, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel in a facility designed for such operations.

Important Considerations:

  • Do Not:

    • Dispose of this compound down the drain or in regular trash.[1]

    • Allow the chemical to enter soil, surface water, or groundwater.[1]

  • Spill Response:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill and collect the material as described above.

    • Clean the affected area thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
CAS Number 5446-02-6[5]
Melting Point 49-53 °C (120.2-127.4 °F)[2]
Flash Point > 112 °C (> 233.6 °F)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Unused or Waste This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe assess_form Assess Physical Form wear_ppe->assess_form contaminated_items Collect Contaminated Items (e.g., gloves, wipes) wear_ppe->contaminated_items solid_waste Solid: Sweep carefully, avoiding dust generation. assess_form->solid_waste Solid liquid_waste Liquid/Solution: Absorb with inert material. assess_form->liquid_waste Liquid collect_waste Place in a Labeled, Sealed Waste Container solid_waste->collect_waste liquid_waste->collect_waste contaminated_items->collect_waste store_waste Store container in a cool, dry, well-ventilated area. collect_waste->store_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for pickup by a Licensed Waste Disposal Service contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Methyl 4-methoxysalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-methoxysalicylate

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, personal protective equipment (PPE), storage, and disposal protocols.

Hazard Identification and Classification

This compound is classified with specific health hazards that necessitate careful handling.[1][2] In its solid, powder form, the primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[3]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Body PartProtective EquipmentSpecification and Use
Hands Chemical-resistant glovesNitrile rubber, neoprene, or PVC gloves should be worn.[4] Inspect gloves for integrity before each use.
Eyes/Face Safety goggles or face shieldWear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Respiratory NIOSH/MSHA approved respiratorA dust mask (e.g., N95) is recommended for handling the solid to prevent inhalation of dust particles. Use in a well-ventilated area is crucial.[1]
Body Protective clothingA lab coat or long-sleeved clothing is required to prevent skin contact.[4] A safety shower and eyewash station should be readily accessible.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all required PPE is correctly worn. Work in a designated area, preferably a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[1]

  • Weighing and Transfer : Handle this compound as a solid powder.[3] Avoid generating dust during weighing and transfer. Use a spatula and weigh paper or a weighing boat.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and forearms thoroughly with soap and water.[1] Clean all contaminated surfaces. Contaminated clothing should be removed and washed before reuse.[1][3]

Storage Plan
  • Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3][5]

  • Container : Keep the container tightly closed to prevent contamination and exposure.[3][5]

  • Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill Response Protocol
  • Evacuation and Ventilation : In case of a spill, restrict access to the area. Ensure the area is well-ventilated.

  • Personal Protection : Don appropriate PPE, including respiratory protection, before cleaning the spill.

  • Containment and Cleanup : For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][4]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Plan
  • Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a closed and clearly labeled container suitable for chemical waste.[1]

  • Regulatory Compliance : Dispose of the chemical waste in strict accordance with all local, regional, and national environmental regulations.[1][5] Do not dispose of it down the drain or with general waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_spill Spill Event prep 1. Preparation - Don PPE - Work in Ventilated Area handling 2. Handling - Weighing (avoid dust) - Transferring prep->handling post_handling 3. Post-Handling - Decontaminate Area - Wash Hands handling->post_handling spill Spill Occurs handling->spill storage 4. Storage - Cool, Dry, Ventilated - Tightly Closed Container post_handling->storage disposal 5. Disposal - Collect in Labeled Container - Follow Regulations post_handling->disposal Dispose Waste end_proc End of Process storage->end_proc spill_response Spill Response - Evacuate & Ventilate - Wear PPE - Sweep & Collect spill->spill_response spill_response->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.